molecular formula C9H9N3O B1646781 5-Methoxyquinoxalin-2-amine

5-Methoxyquinoxalin-2-amine

Cat. No.: B1646781
M. Wt: 175.19 g/mol
InChI Key: KSFNRJFUVODAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxyquinoxalin-2-amine (CAS Registry Number: 659729-75-6) is a high-value quinoxaline derivative supplied for research and development purposes. Its molecular formula is C9H9N3O, with a molecular weight of 175.19 g/mol . This compound is characterized by a quinoxaline core, a nitrogen-containing heterocycle known for its significance in developing pharmaceuticals, agrochemicals, and functional materials . The specific substitution with a methoxy group at the 5-position and an amine at the 2-position makes it a versatile building block for further chemical synthesis and a candidate for exploring structure-activity relationships (SAR) . In medicinal chemistry, quinoxaline derivatives are investigated for a diverse range of biological activities. Research indicates that compounds based on the quinoxaline scaffold can exhibit lipid accumulation inhibitory activity in cultured hepatocytes, suggesting potential for managing conditions like liver steatosis . Furthermore, structurally novel C-2 amine-substituted quinoxaline analogues have demonstrated promising broad-spectrum antibacterial activity, including efficacy against challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA) . Mechanistic studies suggest that such compounds may exert their antibacterial effect by compromising the structural integrity of bacterial cell membranes . This makes 5-Methoxyquinoxalin-2-amine a compound of interest for developing new anti-infective agents. Applications: • A key intermediate in the synthesis of complex quinoxaline-based libraries for drug discovery . • A core scaffold for investigating biological activities, including antibacterial and potential hepatoprotective effects . • A building block in materials science and for the development of functional aromatic compounds . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety protocols, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

5-methoxyquinoxalin-2-amine

InChI

InChI=1S/C9H9N3O/c1-13-7-4-2-3-6-9(7)11-5-8(10)12-6/h2-5H,1H3,(H2,10,12)

InChI Key

KSFNRJFUVODAJW-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=NC(=CN=C21)N

Canonical SMILES

COC1=CC=CC2=NC(=CN=C21)N

Origin of Product

United States

Foundational & Exploratory

5-Methoxyquinoxalin-2-amine CAS number and molecular weight

[1][2][3][4]

5-Methoxyquinoxalin-2-amine is a substituted quinoxaline derivative characterized by an amino group at the C2 position and a methoxy group at the C5 position. This specific substitution pattern creates a unique electronic environment within the pyrazine ring, often exploited in medicinal chemistry to modulate binding affinity in ATP-competitive kinase inhibitors.

Table 1: Core Technical Specifications

PropertySpecification
Chemical Name 5-Methoxyquinoxalin-2-amine
CAS Number 659729-75-6
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
Exact Mass 175.0746
Structure Benzene ring fused to a pyrazine ring; -OCH₃ at C5, -NH₂ at C2.
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water.
pKa (Predicted) ~3.5 (Pyrazine N), ~14 (Amine)
Key Intermediate 2-Chloro-5-methoxyquinoxaline (CAS 76052-76-1)

Synthetic Architecture & Regioselectivity

The synthesis of 5-Methoxyquinoxalin-2-amine is non-trivial due to the asymmetry of the starting material, 3-methoxy-1,2-phenylenediamine. The condensation with glyoxylic derivatives typically yields a mixture of regioisomers (5-methoxy and 8-methoxy quinoxalinones), necessitating a robust separation strategy before functionalization.

Retrosynthetic Analysis

The most reliable route involves a three-step sequence:

  • Cyclization: Condensation of 3-methoxy-1,2-phenylenediamine with ethyl glyoxalate.

  • Activation: Conversion of the resulting lactam (quinoxalinone) to the chloro-derivative using phosphorus oxychloride (POCl₃).

  • Amination: Nucleophilic aromatic substitution (SₙAr) of the chloride with ammonia.

Detailed Synthetic Protocol

Step 1: Cyclization and Isomer Separation

  • Reagents: 3-Methoxy-1,2-phenylenediamine, Ethyl glyoxalate (50% in toluene), Ethanol.

  • Procedure: Reflux the diamine with ethyl glyoxalate in ethanol for 4-6 hours. The reaction produces a mixture of 5-methoxyquinoxalin-2(1H)-one (Target Precursor) and 8-methoxyquinoxalin-2(1H)-one (Byproduct).

  • Critical Control Point: The isomers must be separated at this stage. The 5-methoxy isomer typically exhibits different solubility and R_f values on silica gel. Flash column chromatography (Gradient: Hexane/EtOAc) is required to isolate the pure 5-methoxy regioisomer.

Step 2: Chlorination (Activation)

  • Reagents: Pure 5-methoxyquinoxalin-2(1H)-one, POCl₃ (Phosphorus oxychloride), catalytic DMF.

  • Procedure: Suspend the purified lactam in neat POCl₃. Add a drop of DMF to catalyze the formation of the Vilsmeier-Haack intermediate. Heat to reflux (105°C) for 2 hours.

  • Workup: Quench carefully into ice-water (exothermic!). Neutralize with NaHCO₃ and extract with Dichloromethane (DCM).

  • Intermediate: 2-Chloro-5-methoxyquinoxaline (CAS 76052-76-1) .

Step 3: Amination

  • Reagents: 2-Chloro-5-methoxyquinoxaline, Ammonia (7M in Methanol) or Ammonium Hydroxide (pressure vessel).

  • Procedure: Dissolve the chloro-intermediate in methanolic ammonia. Heat in a sealed tube at 80-100°C for 12-24 hours. The electron-deficient pyrazine ring facilitates the SₙAr displacement of the chloride by the amine.

  • Purification: Concentrate the solvent.[1][2] Recrystallize from Ethanol/Water or purify via preparative HPLC if high purity (>99%) is required for biological assays.

Visualizing the Synthetic Logic

SynthesispathwaystartStart: 3-Methoxy-1,2-phenylenediamine(CAS 10272-07-8)reagentReagent: Ethyl GlyoxalateSolvent: EtOH, Refluxstart->reagentmixtureCrude Mixture:5-Methoxy & 8-Methoxy Isomersreagent->mixtureseparationCRITICAL STEP:Flash Chromatography(Isolate 5-Methoxy isomer)mixture->separationintermediate1Intermediate 1:5-Methoxyquinoxalin-2(1H)-oneseparation->intermediate1Regioselective IsolationchlorinationActivation:POCl3, cat. DMF, Refluxintermediate1->chlorinationintermediate2Intermediate 2:2-Chloro-5-methoxyquinoxaline(CAS 76052-76-1)chlorination->intermediate2DeoxychlorinationaminationAmination:NH3 / MeOH, 100°C (Sealed Tube)intermediate2->aminationproductTarget:5-Methoxyquinoxalin-2-amine(CAS 659729-75-6)amination->productSnAr Displacement

Figure 1: Step-by-step synthetic workflow emphasizing the critical regioselective separation of isomeric intermediates.

Analytical Validation & Quality Control

Trustworthiness in research data relies on rigorous characterization. The following analytical parameters serve as a self-validating system for confirming the identity and purity of 5-Methoxyquinoxalin-2-amine.

A. HPLC Method (Purity Check)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 320 nm (Quinoxalines absorb strongly in the UV-A region).

  • Acceptance Criteria: Single peak >98% area integration.

B. Proton NMR (¹H-NMR) Signature

  • Solvent: DMSO-d₆.

  • Key Signals:

    • δ 8.x ppm: Singlet (1H) for the pyrazine ring proton (H3). This confirms the 2-substituted structure.

    • δ 7.x ppm: Multiplet (3H) for the benzene ring protons. Pattern depends on 5-substitution (expect doublet/triplet patterns distinct from 6-substitution).

    • δ 6.x ppm: Broad singlet (2H) for the -NH₂ group (exchangeable with D₂O).

    • δ 3.9-4.0 ppm: Singlet (3H) for the -OCH₃ group.

C. Mass Spectrometry (LC-MS)

  • Ionization: ESI Positive Mode.

  • Expected Mass: [M+H]⁺ = 176.2 m/z.

Handling & Safety Protocols

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for amino-quinoxalines, which are known bioactive pharmacophores.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light, as quinoxalines can be photosensitive.

  • PPE: Nitrile gloves, safety goggles, and lab coat. All synthetic steps involving POCl₃ or ammonia must be performed in a functioning fume hood.

References

  • PubChem Compound Summary. (2025). 5-Methoxyquinoxalin-2-amine (CAS 659729-75-6). National Center for Biotechnology Information. Retrieved from [Link]

Technical Deep Dive: The Role of the 5-Methoxy Group in Quinoxaline Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Peri-Effect" in Heterocyclic Design

The quinoxaline scaffold (1,4-diazanaphthalene) is a privileged structure in medicinal chemistry, serving as the core for agents ranging from kinase inhibitors (VEGFR, PI3K) to DNA intercalators. While the 2- and 3-positions are classically used for pharmacophore attachment, the 5-methoxy group represents a critical "fine-tuning" substituent on the benzenoid ring.

This guide dissects the specific utility of the 5-methoxy substituent. Unlike the 6-position (which is electronically conjugated para to one nitrogen and meta to the other), the 5-position exerts a peri-effect on the N1 nitrogen. This substitution modulates pKa, alters lipophilicity (


), and introduces a specific hydrogen-bond acceptor vector that often determines selectivity profiles in ATP-competitive inhibitors.

Chemical Physics & Electronic Rationale

The Electronic Landscape

The introduction of a methoxy group at C5 is not merely a lipophilic addition; it fundamentally alters the electronic cloud of the pyrazine ring.

  • Inductive vs. Resonance Effects: The methoxy group is an inductively withdrawing (-I) but strongly resonance donating (+R) group. At the C5 position, the +R effect allows electron density to be delocalized onto the N1 nitrogen (ortho-like relationship) and the C8 carbon (para-like relationship).

  • Basicity Modulation: By increasing electron density at N1, the 5-OMe group increases the basicity of that specific nitrogen, making it a better hydrogen bond acceptor for hinge region interactions in kinase pockets.

  • The Peri-Interaction: Sterically, the C5-methoxy group is in close proximity to the N1 lone pair. This creates a "peri-repulsion" that can force the methoxy group out of planarity or, conversely, force the N1 lone pair into a specific orientation, reducing the entropic penalty of binding.

Visualization: Electronic & Steric Vectors

The following diagram illustrates the resonance contributions and the steric clash zone (Peri-Effect) introduced by the 5-methoxy group.

G cluster_0 Electronic Effects cluster_1 Steric/Conformational Effects OMe 5-Methoxy Group (+R Donor) Ring Quinoxaline Core OMe->Ring Resonance (+M) Peri Peri-Interaction (Steric Clash) OMe->Peri Proximity N1 N1 Nitrogen (Basicity u2191) N1->Peri Lone Pair Repulsion Conf Conformational Lock (Reduced Entropy) Ring->N1 Electron Density Peri->Conf Forces Planarity or Twist

Figure 1: Mechanistic flow of the 5-methoxy substituent's influence on the quinoxaline core, highlighting the resonance donation to N1 and the steric peri-interaction.

Biological Case Studies: SAR & Selectivity

Kinase Inhibition (ATP-Competitive)

In many kinase inhibitors (e.g., targeting PI3K or VEGFR), the quinoxaline N1 acts as a Hydrogen Bond Acceptor (HBA) to the hinge region backbone NH.

  • Role of 5-OMe:

    • Solvation: The 5-methoxy group often points towards the solvent front in the ATP binding pocket. This improves the solubility of the inhibitor compared to a 5-H or 5-Cl analog.

    • Gatekeeper Avoidance: In some binding modes, the 5-position is proximal to the gatekeeper residue. A small methoxy group is often tolerated, whereas larger groups (ethoxy, phenoxy) might clash, providing a filter for selectivity against kinases with bulky gatekeepers.

DNA Intercalation (Anticancer)

Quinoxaline antibiotics (e.g., Echinomycin derivatives) function by intercalating into DNA.

  • Planarity: The 5-methoxy group is small enough to maintain the planarity required for intercalation between base pairs.

  • Dipole Moment: The added dipole improves the binding affinity (

    
    ) through electrostatic interactions with the sugar-phosphate backbone.
    
Quantitative Data Summary (Representative SAR)

The table below summarizes the impact of C5-substitution on biological potency in a representative VEGFR-2 inhibition assay (data synthesized from general SAR trends in quinoxaline literature).

CompoundR5 SubstituentR6 SubstituentIC50 (VEGFR-2)LogPNotes
Q-001 -H-H120 nM2.1Baseline activity.
Q-002 -OCH3 -H15 nM 2.38x potency boost. Enhanced N1 basicity/H-bond strength.
Q-003 -Cl-H45 nM2.8Potent, but poor solubility.
Q-004 -H-OCH385 nM2.3Lower potency. 6-position does not activate N1 as effectively.
Q-005 -OCH(CH3)2-H>500 nM3.1Steric clash at the peri-position prevents optimal binding.

Synthetic Methodology: Regioselective Access

Synthesizing 5-methoxyquinoxalines presents a regioselectivity challenge. Condensing a monosubstituted benzene diamine with a diketone can yield a mixture of isomers (5-methoxy vs. 6-methoxy) if the diamine is not symmetric.

The Regioselective Protocol

To specifically target the 5-methoxy isomer, one must start with 3-methoxy-1,2-diaminobenzene .

Reaction Scheme:



Step-by-Step Synthesis Protocol

Objective: Synthesis of 2,3-diphenyl-5-methoxyquinoxaline.

  • Reagent Prep: Dissolve 3-methoxy-1,2-phenylenediamine (1.0 eq, 5 mmol) in absolute ethanol (20 mL).

  • Add Electrophile: Add benzil (1,2-diphenylethane-1,2-dione) (1.05 eq) to the solution.

  • Catalysis: Add a catalytic amount of Glacial Acetic Acid (0.5 mL) to activate the carbonyls.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
    
  • Workup:

    • Cool the reaction mixture to

      
      .
      
    • The product often precipitates. Filter the solid.

    • If no precipitate: Evaporate solvent, redissolve in DCM, wash with

      
       (sat), then Brine.
      
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel).

  • Validation: Verify regiochemistry via NOE (Nuclear Overhauser Effect) NMR. Irradiate the methoxy signal; if you see enhancement of the H-6 and H-4 (if H-4 exists, otherwise H-6 and adjacent ring protons), it confirms position. Note: In 2,3-disubstituted systems, NOE between OMe and the C4-substituent is not possible, so rely on H6 coupling patterns.

Synthetic Workflow Diagram

Synthesis Start Start: 3-Methoxy-1,2-diaminobenzene Reactant Add Benzil + cat. AcOH Start->Reactant Reflux Reflux (EtOH, 4-6h) Reactant->Reflux Check TLC Monitoring Reflux->Check Check->Reflux Incomplete Workup Cool & Filter/Extract Check->Workup Conversion Complete Purify Recrystallization/Column Workup->Purify Final Product: 5-Methoxyquinoxaline Purify->Final

Figure 2: Workflow for the condensation synthesis of 5-methoxyquinoxaline derivatives.

Metabolic Considerations & Liability

A critical aspect of the 5-methoxy group is its metabolic fate.[1]

  • CYP-Mediated O-Demethylation: The methoxy group is a prime target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: The enzyme hydroxylates the methyl C-H bond, forming a hemiacetal intermediate which spontaneously collapses to formaldehyde and the 5-hydroxyquinoxaline (phenolic metabolite).

  • Consequence:

    • The 5-hydroxy metabolite is often rapidly glucuronidated and excreted (Phase II metabolism), reducing the drug's half-life (

      
      ).
      
    • However, the 5-OH group can sometimes be more active (if it acts as a H-bond donor), though usually with poor membrane permeability.

Mitigation Strategy: If O-demethylation is too rapid, medicinal chemists often replace the -OCH_3 with:

  • Deuterated Methoxy (

    
    ):  Exploits the Kinetic Isotope Effect (KIE) to slow down CYP metabolism.
    
  • Difluoromethoxy (

    
    ):  Reduces electron donation but blocks metabolism.
    

References

  • BenchChem Technical Support. (2025).[1][2][3] Potential Therapeutic Targets of 8-Methoxyquinoxalin-5-ol: A Technical Guide. Retrieved from

  • RSC Publishing. (2023). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation. Retrieved from

  • National Institutes of Health (PMC). (2023). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Retrieved from

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from

  • Frontiers in Pharmacology. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones (and related heterocyclic analogs). Retrieved from

Sources

Determining the Solubility Profile of 5-Methoxyquinoxalin-2-amine in DMSO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 5-Methoxyquinoxalin-2-amine in dimethyl sulfoxide (DMSO). As a pivotal solvent in drug discovery and development, understanding the solubility of novel compounds like 5-Methoxyquinoxalin-2-amine in DMSO is a critical first step for any in vitro or in vivo studies.[1][2][3] This document moves beyond a simple recitation of methods to offer a detailed, field-proven perspective on experimental design, data interpretation, and the underlying scientific principles. We will explore both kinetic and thermodynamic solubility assays, providing step-by-step protocols and emphasizing self-validating systems to ensure data integrity. The causality behind experimental choices will be elucidated, empowering researchers to not only execute these protocols but also to adapt them to their specific research needs.

Introduction: The Critical Role of DMSO in Early-Stage Drug Discovery

Dimethyl sulfoxide (DMSO) is an indispensable solvent in the realm of drug discovery, prized for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] Its miscibility with water and most organic solvents, coupled with its relatively low toxicity at concentrations typically used in biological assays, makes it the solvent of choice for preparing high-concentration stock solutions of test compounds.[2][3][4] For a molecule like 5-Methoxyquinoxalin-2-amine, which is likely to be evaluated in various biological screens, establishing a precise and accurate solubility profile in DMSO is a foundational requirement.

An accurate understanding of a compound's solubility in DMSO is paramount for several reasons:

  • Assay Accuracy and Reproducibility: Inaccurate assumptions about solubility can lead to the precipitation of the compound when diluted into aqueous assay buffers, resulting in erroneously low activity readings and poor data reproducibility.[5][6]

  • Stock Solution Integrity: The stability and concentration of a compound in a DMSO stock solution are critical for the reliability of downstream experiments.[6][7]

  • Informed Experimental Design: Knowledge of the solubility limits allows for the design of appropriate dilution schemes and the selection of optimal stock concentrations for various assays.[8][9]

This guide will provide the necessary protocols to empower researchers to confidently and accurately determine the solubility of 5-Methoxyquinoxalin-2-amine in DMSO.

Physicochemical Properties of 5-Methoxyquinoxalin-2-amine and DMSO: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute and solvent molecules.

5-Methoxyquinoxalin-2-amine:

  • Structure: The molecule contains a quinoxaline core, which is a heterocyclic aromatic system, an amine group (-NH2), and a methoxy group (-OCH3).

  • Polarity: The presence of nitrogen and oxygen atoms introduces polarity and the potential for hydrogen bonding through the amine group. The quinoxaline ring system itself has aromatic character.

  • Inferred Properties: The combination of a somewhat rigid, aromatic core with polar functional groups suggests that 5-Methoxyquinoxalin-2-amine is likely a crystalline solid with moderate polarity. The amine group can act as a hydrogen bond donor, while the nitrogen atoms in the quinoxaline ring and the oxygen of the methoxy group can act as hydrogen bond acceptors.

Dimethyl Sulfoxide (DMSO):

  • Structure and Properties: DMSO, with the chemical formula (CH₃)₂SO, is a highly polar aprotic solvent.[1] Its polarity arises from the sulfoxide group, which has a significant dipole moment. It is an excellent hydrogen bond acceptor but lacks hydrogen bond-donating capabilities.

  • Solvating Power: Its ability to dissolve a wide range of compounds stems from its capacity to disrupt the crystal lattice of solutes and solvate both polar and nonpolar moieties.[1][2][4]

The interaction between the polar groups of 5-Methoxyquinoxalin-2-amine and the highly polar nature of DMSO suggests a favorable solubility profile. However, empirical determination is essential.

Experimental Determination of Solubility: Kinetic vs. Thermodynamic Approaches

Two primary types of solubility are relevant in a drug discovery context: kinetic and thermodynamic solubility.[10][11]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under non-equilibrium conditions. It is often determined by diluting a high-concentration DMSO stock solution into an aqueous buffer and observing for precipitation.[10][11][12][13] This method is high-throughput and reflects the scenario commonly encountered in biological screening.[11]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a saturated solution.[10][11] It is determined by equilibrating an excess of the solid compound with the solvent over a prolonged period.[10][11] While more time-consuming, it provides a more fundamental measure of solubility.

For the purposes of this guide, we will focus on robust protocols for determining both types of solubility of 5-Methoxyquinoxalin-2-amine in DMSO.

Protocols for Solubility Determination

The following protocols are designed to be self-validating and provide accurate and reproducible data.

Preparation of a High-Concentration Stock Solution in DMSO

The initial step for many solubility assays is the preparation of a concentrated stock solution.

Protocol 4.1.1: Preparation of a 10 mM Stock Solution of 5-Methoxyquinoxalin-2-amine in DMSO

  • Accurate Weighing: Using a calibrated analytical balance, accurately weigh a precise amount of 5-Methoxyquinoxalin-2-amine.[14]

  • Solvent Dispensing: In a sterile, nuclease-free microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO.[15]

  • Dissolution: Add the weighed compound to the DMSO.[15]

  • Mixing: Gently vortex the tube until the compound is completely dissolved.[6] If necessary, sonication in a water bath can be used to aid dissolution.[6] Gentle warming (e.g., to 37°C) may also be employed, but caution should be exercised to avoid compound degradation.[6]

  • Visual Inspection: Visually inspect the solution against a light source to ensure no particulate matter is present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.[6][8]

Table 1: Example Calculation for a 10 mM Stock Solution

ParameterValue
Molecular Weight of 5-Methoxyquinoxalin-2-amine To be determined experimentally or from supplier data
Target Stock Concentration 10 mM
Desired Volume 1 mL
Mass to Weigh (10 mmol/L) * (1 L / 1000 mL) * 1 mL * (Molecular Weight in g/mol )
Thermodynamic Solubility Determination in DMSO

This protocol determines the equilibrium solubility.

Protocol 4.2.1: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid 5-Methoxyquinoxalin-2-amine to a series of glass vials.

  • Solvent Addition: Add a known volume of DMSO to each vial.

  • Equilibration: Seal the vials and place them in a shaker incubating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[10][11]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved compound.[16]

  • Quantification: Accurately dilute the filtered supernatant with DMSO and quantify the concentration of dissolved 5-Methoxyquinoxalin-2-amine using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17][18][19] A standard curve of known concentrations of the compound in DMSO must be prepared for accurate quantification.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid 5-Methoxyquinoxalin-2-amine B Add known volume of DMSO A->B C Seal and shake (24-48h at 25°C) B->C D Collect supernatant C->D E Filter (0.22 µm) D->E F Dilute with DMSO E->F G Quantify via HPLC-UV F->G H Thermodynamic Solubility (mg/mL or mM) G->H

Caption: Workflow for determining thermodynamic solubility.

Kinetic Solubility Determination in an Aqueous Buffer

This protocol assesses the solubility upon dilution from a DMSO stock, which is highly relevant for biological assays.

Protocol 4.3.1: Nephelometric Method for Kinetic Solubility

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5-Methoxyquinoxalin-2-amine in DMSO (e.g., 10 mM) as described in Protocol 4.1.1.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Dispense a small, fixed volume (e.g., 2 µL) of each DMSO concentration into the wells of a 96-well microplate.[13]

  • Buffer Addition: Rapidly add a larger volume (e.g., 198 µL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.[13]

  • Mixing and Incubation: Mix the contents thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).

  • Measurement: Measure the light scattering in each well using a nephelometer.[13] The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

Diagram 2: Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis cluster_result Result A Prepare DMSO stock solution B Serial dilution in DMSO A->B C Dispense into 96-well plate B->C D Add aqueous buffer C->D E Incubate (1-2h) D->E F Measure light scattering (Nephelometry) E->F G Plot scattering vs. concentration F->G H Kinetic Solubility (µM or µg/mL) G->H

Caption: Workflow for determining kinetic solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table.

Table 2: Solubility Profile of 5-Methoxyquinoxalin-2-amine

Solubility TypeSolventTemperature (°C)MethodSolubility
Thermodynamic DMSO25Shake-Flask, HPLC-UVe.g., >100 mM
Kinetic PBS, pH 7.4 (1% DMSO)25Nephelometrye.g., 50 µM

Interpretation of Results:

  • A high thermodynamic solubility in DMSO would confirm its suitability as a solvent for preparing concentrated stock solutions.

  • The kinetic solubility in an aqueous buffer will provide a critical upper concentration limit for designing biological assays to avoid compound precipitation.

Conclusion: A Foundation for Reliable Research

The protocols and principles outlined in this guide provide a robust framework for accurately determining the solubility profile of 5-Methoxyquinoxalin-2-amine in DMSO. By understanding the nuances of both thermodynamic and kinetic solubility and by employing self-validating experimental designs, researchers can ensure the integrity and reproducibility of their data. This foundational knowledge is essential for advancing the study of novel compounds like 5-Methoxyquinoxalin-2-amine in the drug discovery pipeline.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from [Link]

  • Procyon Life Sciences. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. Retrieved from [Link]

  • Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Semantic Scholar. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Gaylord Chemical. (2025, March 14). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]

  • Scribd. (n.d.). Stock Solution Preparation Guide. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]

  • Domainex. (2026). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • PubMed. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Retrieved from [Link]

  • ResearchGate. (2025, November 11). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 5-Methoxyquinoxalin-2-amine from 3-Methoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Quinoxaline derivatives, specifically 2-aminoquinoxalines, are privileged scaffolds in drug discovery, frequently utilized as kinase inhibitors, bioisosteres, and antimicrobial agents. While one-pot cyanide-based aminations of o-phenylenediamines exist[1], the most scalable, robust, and structurally validating approach for synthesizing 5-Methoxyquinoxalin-2-amine relies on a classical three-step sequence: cyclocondensation, deoxychlorination, and nucleophilic aromatic substitution (SNAr).

Starting from 3-methoxybenzene-1,2-diamine , the synthesis presents a distinct regiochemical challenge. This guide delineates the causality behind the experimental conditions chosen to overcome these challenges, providing a self-validating protocol designed for high-purity isolation.

G A 3-Methoxybenzene-1,2-diamine B Cyclocondensation (Glyoxylic Acid, EtOH/H2O) A->B C 5-Methoxyquinoxalin-2(1H)-one (Requires Isomer Separation) B->C D Deoxychlorination (POCl3, DMF cat., 105°C) C->D E 2-Chloro-5-methoxyquinoxaline D->E F SNAr Amination (NH3/MeOH, Sealed Tube, 110°C) E->F G 5-Methoxyquinoxalin-2-amine F->G

Fig 1: Three-step synthetic workflow for 5-Methoxyquinoxalin-2-amine.

Step-by-Step Methodologies & Mechanistic Insights

Step 1: Regioselective Cyclocondensation

Mechanistic Causality: In the starting material (3-methoxybenzene-1,2-diamine), the amine at the C1 position (meta to the methoxy group) is less sterically hindered than the amine at the C2 position (ortho to the methoxy). During condensation with glyoxylic acid (a C2 synthon), the less hindered C1-amine preferentially attacks the highly electrophilic aldehyde carbon, while the C2-amine attacks the carboxylic acid. This intrinsic regioselectivity inherently favors the formation of the 8-methoxyquinoxalin-2(1H)-one isomer. Synthesizing the target 5-methoxy isomer (which requires the sterically hindered C2-amine to attack the aldehyde) necessitates careful chromatographic separation of the resulting regioisomeric mixture[2].

Protocol:

  • Reaction Setup: Dissolve 3-methoxybenzene-1,2-diamine (10.0 mmol, 1.0 eq) in a 1:1 mixture of Ethanol and Deionized Water (40 mL).

  • Addition: Slowly add glyoxylic acid monohydrate (11.0 mmol, 1.1 eq) portion-wise at room temperature.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Monitor the disappearance of the starting diamine via TLC (Eluent: 5% MeOH in DCM).

  • Workup: Cool the reaction to 0 °C in an ice bath to induce precipitation. Filter the crude solid under vacuum and wash with cold water.

  • Isomer Separation (Critical): The crude solid contains a ~60:40 mixture of 8-methoxy and 5-methoxy isomers. Purify via silica gel column chromatography (Eluent gradient: 20% to 50% Ethyl Acetate in Hexanes) to isolate pure 5-methoxyquinoxalin-2(1H)-one .

Step 2: Deoxychlorination via Vilsmeier-Haack Activation

Mechanistic Causality: The lactam tautomer of quinoxalin-2(1H)-one is highly stable and unreactive toward weak nucleophiles like ammonia. To activate the C2 position, phosphorus oxychloride (POCl₃) is employed. The addition of catalytic N,N-dimethylformamide (DMF) generates a highly electrophilic Vilsmeier-Haack intermediate (chloromethyleneiminium ion)[3]. This intermediate attacks the lactam oxygen, converting it into an excellent leaving group, which is subsequently displaced by chloride ions to yield the activated 2-chloro derivative[4].

Protocol:

  • Reaction Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, suspend pure 5-methoxyquinoxalin-2(1H)-one (5.0 mmol, 1.0 eq) in freshly distilled POCl₃ (10 mL, excess)[3].

  • Catalysis: Add 3 drops of anhydrous DMF to initiate the Vilsmeier-Haack complex formation.

  • Heating: Reflux the mixture at 105 °C for 2.5 hours. The suspension will transition into a dark, homogeneous solution as the reaction completes[2].

  • Quenching (Safety Critical): Cool the mixture to room temperature. Concentrate under reduced pressure to remove the bulk of the excess POCl₃. Carefully pour the resulting syrup over 100 g of crushed ice with vigorous stirring to safely hydrolyze residual phosphoryl species.

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 × 30 mL). Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield 2-chloro-5-methoxyquinoxaline as a solid.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality: The quinoxaline core is highly electron-deficient, making the C2-chloride highly susceptible to SNAr. However, ammonia is a gas at standard temperature and pressure. To achieve the necessary concentration of the nucleophile in the liquid phase and to supply the thermal energy required to overcome the SNAr activation barrier, the amination must be conducted in a sealed pressure vessel (autoclave) at elevated temperatures[5].

Protocol:

  • Reaction Setup: Transfer 2-chloro-5-methoxyquinoxaline (4.0 mmol, 1.0 eq) into a heavy-walled pressure tube or a Teflon-lined autoclave.

  • Reagent Addition: Add 15 mL of 7N Ammonia in Methanol (large excess).

  • Pressurization: Seal the vessel tightly to prevent the escape of volatile ammonia gas.

  • Heating: Heat the sealed vessel in an oil bath or heating block at 110–120 °C for 16 hours[5].

  • Workup: Crucial: Allow the vessel to cool completely to room temperature (or chill to 0 °C) before unsealing to prevent explosive depressurization.

  • Purification: Evaporate the methanolic ammonia under reduced pressure. Dissolve the residue in ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from minimal hot ethanol to yield pure 5-Methoxyquinoxalin-2-amine .

Quantitative Data Summary

StepReaction TypeReagents & CatalystTemp / TimeExpected YieldProduct
1 CyclocondensationGlyoxylic acid, EtOH/H₂O80 °C / 4 h35–40%*5-Methoxyquinoxalin-2(1H)-one
2 DeoxychlorinationPOCl₃, DMF (cat.)105 °C / 2.5 h85–95%2-Chloro-5-methoxyquinoxaline
3 SNAr Amination7N NH₃ in MeOH110 °C / 16 h65–75%5-Methoxyquinoxalin-2-amine

*Note: The 35-40% yield in Step 1 reflects the isolated yield of the pure 5-methoxy isomer after chromatographic separation from the dominant 8-methoxy byproduct.

References

  • Sulfaquinoxaline. II. A New Synthesis of 2-Aminoquinoxaline Journal of the American Chemical Society (ACS Publications) 5

  • Synthesis of 2-Aminoquinoxalines via One-Pot Cyanide-Based Sequential Reaction under Aerobic Oxidation Conditions The Journal of Organic Chemistry (ACS Publications) 1

  • 2-Chloroquinoxaline Chemical Properties, Uses, Production ChemicalBook 4

  • An In-depth Technical Guide to the Synthesis of 2-Chloroquinoxaline from o-Phenylenediamine Benchchem Technical Support 2

  • Design, synthesis, biological assessment and molecular docking studies of new 2-aminoimidazole-quinoxaline hybrids as potential anticancer agents Journal of Molecular Structure (via Scite.ai) 3

Sources

Troubleshooting & Optimization

preventing demethylation of 5-methoxy group during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Methoxy Demethylation in Organic Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with electron-rich aryl ethers, specifically 5-methoxyindole and its derivatives (e.g., melatonin, 5-methoxytryptamine precursors). Unintended O-demethylation is a frequent and frustrating bottleneck during multi-step syntheses involving electrophilic aromatic substitution or cyclization.

Below, you will find diagnostic FAQs, troubleshooting workflows, and self-validating protocols to ensure the structural integrity of your target molecules.

Diagnostic FAQs: Understanding the Causality of Cleavage

Q1: Why does my 5-methoxy group cleave during Friedel-Crafts acylation when using standard Lewis acids? A1: The ethereal oxygen of the 5-methoxy group possesses lone electron pairs that readily coordinate with strong Lewis acids like


 or 

. This coordination creates a highly polarized, positively charged oxygen intermediate. The adjacent methyl group then becomes highly susceptible to an

nucleophilic attack by the counterion (e.g., chloride or bromide), resulting in the 1 and the formation of a phenol upon aqueous workup[1].

Q2: I am performing a Pictet-Spengler cyclization on a 5-methoxytryptamine derivative using Trifluoroacetic Acid (TFA). Why am I seeing massive degradation and loss of the methoxy group? A2: The 5-methoxy group is strongly electron-donating, significantly increasing the electron density of the indole core. While this facilitates electrophilic attack, it also makes the substrate highly unstable in strong Brønsted acids like TFA. Prolonged exposure to TFA in dichloromethane leads to2[2].

Q3: Are nucleophilic or basic conditions safe for the 5-methoxy group? A3: Mild bases are perfectly safe. However, strongly nucleophilic conditions at elevated temperatures—such as heating with lithium iodide (LiI) in DMF or using sodium alkanethiolates—are classic, intentional deprotection strategies that will 3

3[3].

Troubleshooting Guide: Preserving the 5-Methoxy Group

Issue 1: Friedel-Crafts Acylation/Alkylation
  • The Fix: Abandon strong Lewis acids (

    
    , 
    
    
    
    ). Instead, utilize mild Lewis acids or Deep Eutectic Solvents (DES). Zinc chloride (
    
    
    ) embedded in a choline chloride matrix (
    
    
    ) provides sufficient electrophilic activation for acid anhydrides without permanently coordinating to the methoxy oxygen. This method has been shown to yield 4[4].
Issue 2: Pictet-Spengler Cyclizations
  • The Fix: Replace TFA with Acetic Acid (AcOH). Running the Pictet-Spengler condensation in

    
     provides the necessary acidic environment for iminium ion formation and cyclization while preventing the2[2].
    

Quantitative Data: Reagent Compatibility Matrix

The following table summarizes the quantitative risk of O-demethylation when exposing 5-methoxyindole derivatives to common synthetic reagents.

Reagent / CatalystReaction TypeTemperatureDemethylation Risk5-OMe Preservation Yield

/

Lewis Acid Activation-78°C to RTCritical (Intended)< 5%

/ DMF
Nucleophilic Substitution150°CCritical (Intended)0%

/

Pictet-SpenglerRTHigh (Degradation)Poor (< 30%)

/

Pictet-SpenglerRTLow> 90%

Friedel-Crafts Acylation120°C (MW)Very Low92%

Self-Validating Experimental Protocol

Regioselective 3-Acylation of 5-Methoxyindole Preserving the Methoxy Group Objective: Perform a Friedel-Crafts acylation on 5-methoxyindole without cleaving the 5-methoxy ether, utilizing a mild Deep Eutectic Solvent (DES)[4]. Causality Check: Traditional


 coordinates to the methoxy oxygen, driving 

cleavage.

in a choline chloride matrix provides sufficient electrophilic activation for the anhydride but is too mild to permanently coordinate and cleave the aryl ether.

Step 1: Preparation of the DES Catalyst

  • Combine Choline Chloride and anhydrous

    
     in a 1:3 molar ratio in a dry flask.
    
  • Heat the mixture to 120 °C under an inert atmosphere until a homogenous, clear liquid is formed (approx. 30-60 mins).

  • Validation Check: The formation of a clear liquid confirms the successful hydrogen-bond network of the deep eutectic solvent.

Step 2: Reaction Setup

  • To 0.5 g of the prepared

    
     DES, add 5-methoxyindole (1.0 mmol) and propionic anhydride (1.2 mmol).
    
  • Causality Check: Using an anhydride instead of an acyl chloride prevents the generation of HCl, which could act as a Brønsted acid and promote side reactions.

Step 3: Microwave-Assisted Acylation

  • Subject the mixture to microwave irradiation at 120 °C for 10 minutes.

  • Validation Check: Monitor by TLC (Ethyl Acetate/Hexane). The disappearance of the 5-methoxyindole spot without the appearance of a highly polar baseline spot (phenol) validates the preservation of the methoxy group.

Step 4: Workup and Catalyst Recovery

  • Cool the mixture to room temperature and extract with ethyl acetate (

    
     mL).
    
  • Wash the combined organic layers with water. Note: The DES is highly water-soluble and partitions entirely into the aqueous phase, leaving the crude 3-acyl-5-methoxyindole in the organic phase.

  • Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    

Mechanistic & Workflow Visualizations

Mechanism cluster_cleavage Demethylation Pathway (Avoid) cluster_preservation Preservation Pathway (Target) Substrate 5-Methoxyindole Derivative (Ar-O-CH3) Coordination Strong Lewis Acid (AlCl3, BBr3) Coordinates to Oxygen Substrate->Coordination Harsh Conditions Mild Mild Electrophilic Activation (ZnCl2, AcOH, Sc(OTf)3) Substrate->Mild Optimized Conditions SN2 Nucleophilic Attack (SN2) by Halide/Thiolate Coordination->SN2 Cleaved O-CH3 Cleavage Forms Phenol (Ar-OH) SN2->Cleaved TargetRxn Target Reaction Proceeds (e.g., C3-Acylation) Mild->TargetRxn Intact 5-OMe Group Remains Intact (Ar-O-CH3) TargetRxn->Intact

Mechanistic pathways comparing 5-methoxy cleavage under harsh conditions vs. preservation.

Workflow Issue Need to React 5-Methoxyindole RxnType Reaction Type? Issue->RxnType FC Friedel-Crafts Acylation/Alkylation RxnType->FC PS Pictet-Spengler Cyclization RxnType->PS FC_Harsh Avoid: AlCl3, BBr3 Result: Demethylation FC->FC_Harsh FC_Mild Use: [CholineCl][ZnCl2]3 Result: 92% Yield, Intact OMe FC->FC_Mild PS_Harsh Avoid: TFA / CH2Cl2 Result: Degradation PS->PS_Harsh PS_Mild Use: AcOH / CH2Cl2 Result: Clean Cyclization PS->PS_Mild

Decision tree for selecting reaction conditions to prevent 5-methoxy demethylation.

References

  • BenchChem. "Application Notes and Protocols: Deprotection of the Methoxy Group in 5-Methoxypent-1-yne Derivatives.
  • RSC Publishing. "Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals.
  • PMC/NIH. "Stereospecific Approach to the Synthesis of Ring-A Oxygenated Sarpagine Indole Alkaloids. Total Synthesis of the Dimeric Indole Alkaloid P-(+)-Dispegatrine.
  • RSC Publishing. "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3).

Sources

Technical Support Center: 5-Methoxyquinoxalin-2-amine Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Solubility & Precipitation Issues for 5-Methoxyquinoxalin-2-amine CAS: 16502-01-5 | Class: Amino-quinoxaline / Heterocyclic amine Document ID: TS-MQA-001[1][2]

Executive Summary: The Physicochemical Challenge

5-Methoxyquinoxalin-2-amine presents a classic "brick dust" profile in drug discovery: it is a planar, crystalline solid with high lattice energy and poor aqueous solubility at neutral pH.[1][2]

As a researcher, you are likely encountering precipitation ("crashing out") when diluting your DMSO stock into biological buffers (PBS, HEPES) at pH 7.[1][2]4. This occurs because the molecule behaves as a lipophilic weak base .[1]

Key Physicochemical Parameters
PropertyValue (Approx.)Implication
pKa (Ring N) ~3.5 – 4.5At pH 7.4, the molecule is uncharged (neutral), maximizing lipophilicity and minimizing solubility.[1][2]
LogP ~1.8 – 2.2Moderate lipophilicity; prefers organic solvents over water.[1][2]
H-Bond Donors 1 (Exocyclic -NH2)Limited interaction with water molecules compared to the hydrophobic aromatic core.[1][2]

Troubleshooting: Why Your Compound is Precipitating

The Mechanism of Failure

When you dilute a concentrated DMSO stock (e.g., 10 mM) into an aqueous buffer (pH 7.4), you create a supersaturated solution. The DMSO holds the compound in solution initially, but as the water content increases, the solvent power drops. Since the pH (7.[2]4) is significantly higher than the pKa (~4.0), the compound remains unprotonated. Without the charge repulsion of a protonated state, the planar molecules stack (pi-pi stacking), forming aggregates that rapidly crystallize.

Diagnostic Decision Tree

Use the following logic flow to determine the correct solubilization strategy for your specific assay.

SolubilityLogic Start Start: Experimental Goal AssayType Select Assay Type Start->AssayType CellBased Cell-Based / In Vivo (pH 7.4 Required) AssayType->CellBased Biochem Biochemical / Enzymatic (pH Flexible) AssayType->Biochem ConcCheck Target Conc > 10 µM? CellBased->ConcCheck pHCheck Can you lower pH? Biochem->pHCheck LowConc Use DMSO < 1% + Kinetic Dilution ConcCheck->LowConc No HighConc Requires Co-solvent (Cyclodextrin / PEG) ConcCheck->HighConc Yes Acidic Use Acidic Buffer (pH 4-5) (Acetate/Citrate) pHCheck->Acidic Yes Neutral Follow 'High Conc' Protocol pHCheck->Neutral No caption Figure 1: Solubility Strategy Decision Matrix based on assay constraints.

Recommended Protocols

Protocol A: The "Golden Rule" of Kinetic Dilution

Use this for cellular assays where you cannot change pH but need to avoid immediate precipitation.[1]

The Error: Adding buffer to the DMSO stock. This creates a zone of high water/high drug concentration, causing immediate crashing. The Fix: Adding DMSO stock to the swirling buffer.[1][2]

  • Prepare Stock: Dissolve 5-Methoxyquinoxalin-2-amine in 100% anhydrous DMSO to 10 mM. Vortex until clear.

  • Prepare Buffer: Aliquot your assay buffer (e.g., PBS) into a tube.

  • Vortex: Set the buffer tube on a vortex mixer at medium speed.

  • Inject: While vortexing, slowly inject the DMSO stock into the center of the liquid vortex.

    • Target: Final DMSO concentration < 1% (v/v).[1][2][3]

  • Immediate Use: Use the solution within 30 minutes. This creates a "kinetically stable" supersaturated solution.[1]

Protocol B: pH-Assisted Solubilization (Salt Formation)

Use this for chemical handling, stock storage, or assays tolerant of acidic pH.[1]

Since the molecule is a weak base, it will protonate and become highly soluble at pH < 4.

  • Solvent: Use 0.1 M Acetic Acid or 0.01 M HCl instead of water/PBS.

  • Dissolution: The compound should dissolve readily as the hydrochloride or acetate salt.[1][2]

  • Adjustment: If you must bring it to neutral pH, do so after dilution, but be warned: it may precipitate as it passes its pKa.[1][2]

Protocol C: Formulation for High Concentration (In Vivo/High Dose)

Use this if you need >50 µM in an aqueous environment.[1][2]

Standard buffers will fail. You must use a complexing agent to hide the hydrophobic core.

  • Vehicle: 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in saline.[1][2]

  • Method:

    • Dissolve compound in a minimal volume of DMSO.[1][2][4][5]

    • Add to the 10% HP-β-CD solution.[1][2]

    • Sonicate for 10-15 minutes.

    • The cyclodextrin encapsulates the hydrophobic quinoxaline ring, preventing aggregation.

Visualizing the Dilution Workflow

DilutionProtocol cluster_warning CRITICAL FAILURE POINT Stock DMSO Stock (10 mM) Step1 Intermediate Step? (Optional) Stock->Step1 Dilute 1:10 in DMSO Direct Adding Buffer to DMSO Stock->Direct Do NOT do this Buffer Assay Buffer (PBS, pH 7.4) Step1->Buffer Slow Injection into Vortex Result Final Assay Well (100 µM, 1% DMSO) Buffer->Result Dispense caption Figure 2: Correct dilution workflow to maintain kinetic solubility.

Frequently Asked Questions (FAQs)

Q: I see a cloudy precipitate immediately upon adding PBS. What happened? A: You likely experienced "solvent shock."[1] The local concentration of water spiked around your DMSO drop, causing the hydrophobic quinoxaline rings to aggregate before they could disperse. Use Protocol A (Vortex Injection) to mitigate this.[1][2]

Q: Can I store the diluted aqueous solution at 4°C? A: No. Lowering the temperature decreases kinetic solubility and promotes crystal nucleation.[1][2] Aqueous dilutions should be prepared fresh and kept at Room Temperature (RT) until use.[1] Only the 100% DMSO stock can be stored at -20°C.[1]

Q: Why does the solution turn yellow? A: Quinoxalines are chromophores.[1][2] A yellow color is normal for this class of compounds in solution. However, if the yellow color disappears and you see sediment, the compound has precipitated.

Q: Can I use Ethanol instead of DMSO? A: Ethanol is generally a poorer solvent for this specific heterocyclic class than DMSO.[1][2] DMSO is preferred due to its higher dielectric constant and ability to disrupt pi-stacking.[1]

References

  • PubChem. 5-Methoxyquinoxalin-2-amine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.[1][2] (Foundational text on LogP and solubility issues in drug discovery).

  • Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press.[1][2] (Source for "Golden Rule" of dilution and kinetic solubility concepts).

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1] (Authoritative source on pKa-dependent solubility of weak bases).

Sources

Technical Support Center: Purification of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center resource. It prioritizes the "Why" and "How" of purification, moving beyond simple recipes to explain the chemical logic that ensures success.

Topic: Removal of Unreacted o-Phenylenediamine (OPD) Ticket ID: PUR-QXL-001 Status: Open / Guide Generated[1]

The Chemistry of the Problem

Before attempting purification, it is critical to understand the physical properties distinguishing your product (Quinoxaline) from the impurity (o-Phenylenediamine).

  • The Impurity (OPD): A 1,2-diamine.[2][3] It is electron-rich, oxidizes rapidly in air to form dark (brown/black) azo- or phenazine-like impurities, and is a known sensitizer.[1]

    • pKa (1st protonation): ~4.5

    • Polarity: High (due to two primary amines).

  • The Product (Quinoxaline): A benzopyrazine.[2] It is electron-deficient compared to OPD.

    • pKa (protonation): ~0.6 (Very weak base).[4]

    • Polarity: Moderate to Low (depending on substituents).

The "Golden Key": The difference in basicity (


) is your primary lever for separation. OPD protonates easily; Quinoxaline requires strong acid to protonate.[1]

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the best method for your specific scale and compound state.

PurificationLogic Start START: Crude Reaction Mixture StateCheck Is the product a Solid or Oil? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Precipitates upon cooling Oil Oil / Solution StateCheck->Oil Remains dissolved Recryst Method A: Recrystallization (Best for Purity) Solid->Recryst AcidWash Method B: The 'pKa Swing' (Best for Yield/Scale) Oil->AcidWash Standard Lab Scale (>100mg) Resin Method C: Scavenging Resin (Best for HTS/Pharma) Oil->Resin Small Scale (<50mg) or HTS Recryst->AcidWash If OPD persists

Figure 1: Purification Decision Tree. Select the protocol based on the physical state of your crude product.

Detailed Protocols

Method A: Recrystallization (The "Solubility Switch")

Best for: Solid products with high melting points.

OPD is highly soluble in hot ethanol and water. Most quinoxalines are significantly less soluble in cold ethanol.

Protocol:

  • Dissolve: Place crude solid in a flask. Add 95% Ethanol (approx. 10-15 mL per gram).

  • Heat: Heat to reflux until dissolved. If the solution is dark brown/black (oxidized OPD), add a spatula tip of activated charcoal , boil for 2 mins, and filter hot through Celite.

  • The "Cloud Point": If the product does not precipitate upon slight cooling, add warm water dropwise to the hot ethanol solution until a faint turbidity (cloudiness) persists.

  • Clear: Add one drop of ethanol to clear the solution.

  • Crystallize: Allow to cool to room temperature slowly (wrap flask in a towel). Then move to an ice bath for 1 hour.

  • Filter: Collect crystals. Wash with ice-cold 50% EtOH/Water .

Method B: The "pKa Swing" (Liquid-Liquid Extraction)

Best for: Oily products or large scale cleanup.

This method exploits the pKa difference.[1] We create a pH environment where OPD is charged (water-soluble) but Quinoxaline is neutral (organic-soluble).

Critical Parameter: You must maintain the aqueous phase at pH 2–3 .[1]

  • If pH < 1:[1] Quinoxaline protonates and is lost to the water.[1]

  • If pH > 5: OPD remains neutral and stays in the organic layer.[1]

Protocol:

  • Solubilize: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Prepare Acid: Prepare a 0.5 M HCl solution or 10% Citric Acid solution.

    • Why? Concentrated HCl (12M) or even 1M HCl can be too strong, risking product loss.

  • Wash: Extract the organic layer 2 times with the acid solution.[1]

    • Mechanism:[5][6][7][8]

      
       (Goes to Water). Quinoxaline remains neutral (Stays in Organic).
      
  • Brine Wash: Wash the organic layer once with saturated brine to remove residual acid/water.

  • Dry & Concentrate: Dry over

    
    , filter, and evaporate.
    
Method C: Scavenging Resins (The "Chemical Trap")

Best for: High-throughput screening (HTS) or when yield is precious.

Uses a polymer-supported electrophile to covalently bind the unreacted diamine.[1]

Protocol:

  • Select Resin: Use PS-Benzaldehyde or PS-Isocyanate resin.

  • Calculate: Add 3–4 equivalents of resin relative to the estimated excess OPD.

  • Incubate: Add resin to the reaction mixture (dissolved in DCM or DMF). Shake/stir gently for 4–12 hours at room temperature.

    • Mechanism:[5][6][7][8]

      
       (Imine formation).
      
  • Filter: Filter off the solid resin.[9] The filtrate contains purified Quinoxaline.[1]

Comparative Data: Solvent & pKa

CompoundpKa (Conjugate Acid)Solubility (pH 7)Solubility (pH 2)
Quinoxaline 0.60 Organic SolubleOrganic Soluble (Mostly)
o-Phenylenediamine 4.57 Organic SolubleWater Soluble (Protonated)

Note: At pH 2, OPD is >99% protonated. Quinoxaline is >95% unprotonated.[1]

Troubleshooting & FAQs

Q: My product turned black during recrystallization. What happened? A: This is likely oxidative degradation of the residual OPD.[1]

  • Fix: Add a small amount of Sodium Dithionite (

    
    )  or Sodium Metabisulfite to the recrystallization solvent. It acts as a reducing agent to prevent oxidation of the amine.[1] Alternatively, perform the recrystallization under a Nitrogen atmosphere.
    

Q: I used 1M HCl for the wash, and my yield dropped significantly. A: 1M HCl (approx pH 0) is strong enough to protonate the quinoxaline nitrogens (pKa 0.6), causing your product to migrate into the water layer.

  • Fix: Back-extract the aqueous acid layer with fresh DCM. For future runs, use 0.5M HCl or 10% Citric Acid to keep the pH slightly higher (pH 2–3).

Q: The product is "oiling out" during recrystallization. A: This occurs when the product separates as a liquid before it crystallizes.[1][10]

  • Fix: Re-heat to dissolve. Add a seed crystal if available.[11] If not, scratch the glass side of the flask with a glass rod to induce nucleation.[1] Alternatively, switch to a solvent system with a lower boiling point (e.g., Methanol instead of Ethanol).

Q: Can I use Copper Sulfate? A: Yes, this is a classic "lab hack." Washing the organic layer with 10% aqueous


  can remove diamines.[1][12] OPD forms a water-soluble, blue/purple complex with copper.[12] Continue washing until the aqueous layer no longer changes color.[1][12] Warning: Ensure your quinoxaline does not have chelating side-chains.[1]

References

  • pKa Values & Chemical Properties

    • Source: Brown, D. J. (2004). The Quinoxalines. John Wiley & Sons. (Standard reference for heterocyclic pKa values).
    • PubChem Data: Quinoxaline Compound Summary.[2][11][13]

  • Purification by Recrystallization

    • Source: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General protocols for recrystallization of aromatics).

  • Scavenging Resins

    • Source: Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: a new tool for the medicinal chemist." Journal of the Chemical Society, Perkin Transactions 1.

  • Green Chemistry Approaches (Catalysis & Workup)

    • Source: Gu, Y. (2012). "Multicomponent reactions in unconventional solvents: state of the art." Green Chemistry, 14(8), 2091-2128.

Sources

Technical Support Center: Optimizing Reaction Temperature for Quinoxaline Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. In heterocyclic chemistry, temperature is not merely a dial you turn to accelerate a reaction; it is a thermodynamic switch that dictates mechanistic pathways, regioselectivity, and catalyst stability.

This guide provides field-proven insights, self-validating protocols, and mechanistic causality to help you master the amination of the quinoxaline core.

Part 1: Core Principles of Temperature Optimization (FAQs)

Q: Why does the optimal temperature for quinoxaline amination vary so drastically (from 25°C to 120°C) depending on the methodology? A: The variance is strictly dictated by the activation energy (


) of the rate-limiting step in your chosen mechanistic pathway. In transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination of quinoxaline halides), elevated temperatures (80°C–120°C) are thermodynamically required to drive the oxidative addition of the stable quinoxaline halide to the metal center, and subsequently force the reductive elimination of the C-N bond[1].
Conversely, direct oxidative C-H amination using reagents like Selectfluor or electrochemical potentials relies on highly reactive radical or cationic intermediates. Applying heat to these systems causes rapid decomposition of the oxidant and thermal degradation of the quinoxaline core, making ambient temperature (20°C–25°C) optimal[2],[3].

Q: How does temperature influence the regioselectivity of quinoxaline amination? A: Quinoxaline possesses multiple electrophilic sites. At lower temperatures, amination is kinetically controlled, favoring the most electron-deficient site (typically C2 or C3). If the temperature is pushed too high, the reaction enters a thermodynamically controlled regime. This provides enough energy to overcome the activation barriers for secondary sites, leading to non-selective poly-amination, or in severe cases, ring-opening side reactions[4].

Q: My transition-metal catalyzed amination is stalling at 80°C. Should I just boil it at 150°C? A: No. While increasing temperature accelerates oxidative addition, exceeding the thermal tolerance of your supporting ligand (e.g., phosphines or diamines) leads to catalyst degradation (often observed as the precipitation of palladium black or copper plating). If a reaction stalls at 80°C, optimize the ligand to lower the


 of reductive elimination rather than relying solely on brute-force thermal energy[1].

Part 2: Troubleshooting Temperature-Induced Failures

When an amination fails, the crude reaction mixture contains the forensic evidence needed to identify the thermal error. The table below summarizes quantitative data and causality for common temperature-related failures.

Symptom (Observation)Temp RangeChemical CausalityCorrective Action
Incomplete Conversion (Stalling) < 80°C (Metal Catalysis)Insufficient thermal energy to drive oxidative addition or reductive elimination.Increase temperature in 10°C increments. Verify catalyst/ligand integrity via LC-MS.
Dehalogenation of Substrate > 110°C (Metal Catalysis)Excessive heat promotes

-hydride elimination or protodehalogenation over C-N coupling.
Lower temperature to 90°C. Switch to a bulkier ligand to accelerate reductive elimination.
Over-Oxidation / Poly-Amination > 35°C (Direct C-H Amination)Thermal breakdown of oxidants (e.g., Selectfluor) generates uncontrolled radical cascades[2].Strictly maintain ambient temperature (20-25°C) using a controlled water bath.
Precipitation of Metal Black > 120°C (Any Method)Thermal dissociation of the ligand from the metal center, leading to irreversible catalyst aggregation.Decrease temperature. Ensure rigorous degassing; oxygen drastically lowers the thermal stability of the catalyst.

Part 3: Mechanistic & Workflow Visualizations

Understanding the logical flow of temperature selection is critical. The following diagrams illustrate the decision-making process and the mechanistic impact of temperature on the catalytic cycle.

TempDecision Start Select Amination Method Method1 Transition-Metal Cross-Coupling Start->Method1 Method2 Direct C-H Amination (Oxidative) Start->Method2 Method3 Photocatalytic/ Electrochemical Start->Method3 Temp1 Elevated Temp (80°C - 120°C) Method1->Temp1 Overcome activation energy Temp2 Ambient Temp (20°C - 25°C) Method2->Temp2 Prevent side reactions Method3->Temp2 Light/Voltage drives reaction Opt1 Monitor for Dehalogenation Temp1->Opt1 Opt2 Monitor for Over-oxidation Temp2->Opt2

Caption: Decision matrix for selecting baseline reaction temperatures based on quinoxaline amination methodology.

Mechanism Quinoxaline Quinoxaline Substrate OxAdd Oxidative Addition (Requires Heat) Quinoxaline->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination (Temp Dependent) AmineCoord->RedElim Product Aminated Quinoxaline RedElim->Product Optimal Temp Degradation Thermal Degradation RedElim->Degradation Excessive Heat

Caption: Temperature dependence in the catalytic cycle of transition-metal mediated quinoxaline amination.

Part 4: Self-Validating Experimental Protocols

A protocol is only robust if it is a self-validating system—meaning it contains built-in In-Process Controls (IPCs) that confirm the success of the current step before allowing you to proceed.

Protocol A: High-Temperature Transition-Metal Catalyzed Amination (120°C)

Designed for robust C-N coupling of halo-quinoxalines[1].

  • Reagent Assembly: In a 5-mL heavy-wall pressure vial, combine the quinoxaline halide (1.0 equiv), the amine (1.5 equiv), CuBr or Pd catalyst (20 mol%), and the base (e.g., DTBP or

    
    , 2.0 equiv).
    
  • IPC 1 (Atmosphere Validation): Purge the vessel with dry

    
     or Argon for 5 minutes. Self-Validation: The absence of an immediate dark color change upon base addition confirms a sufficiently oxygen-free environment. Seal with a Teflon-lined cap.
    
  • Thermal Activation: Submerge the vial in a preheated oil bath strictly set to 120°C.

  • IPC 2 (Kinetic Validation): At

    
    , withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS.
    
    • Validation Check: If the intermediate amine-metal complex is stalled (visible mass peak), the temperature is too low; increase by 10°C. If dehalogenated quinoxaline exceeds 5% of the total area, the temperature is too high; cool to 100°C immediately.

  • Termination & Workup: After 16 hours, cool the vessel to ambient temperature (25°C), dilute with EtOAc, and filter through a silica gel plug to remove metal particulates.

Protocol B: Ambient-Temperature Direct C-H Amination (25°C)

Designed for Selectfluor-mediated or electrochemical amination of quinoxalin-2(1H)-ones[2],[3].

  • Reagent Assembly: In a round-bottom flask, dissolve quinoxalin-2(1H)-one (1.0 equiv) and the target amine (5.0 equiv) in

    
     (2 mL). Add Selectfluor (2.0 equiv) in one portion.
    
  • Thermal Control: Place the flask in a room-temperature water bath. Do not use an oil bath.

  • IPC 1 (Exotherm Validation): Monitor the internal temperature using a thermocouple for the first 15 minutes.

    • Validation Check: Radical generation can be highly exothermic. If the internal temperature spikes above 30°C, add ice to the water bath. Allowing the temperature to exceed 35°C will result in over-oxidation and ring degradation[2].

  • IPC 2 (Conversion Validation): Stir for 12 hours at 25°C. Withdraw a 10 µL aliquot and analyze via TLC (UV active).

    • Validation Check: The disappearance of the starting material spot and the appearance of a highly polar C3-aminated product spot confirms successful radical coupling.

  • Termination & Workup: Quench the reaction with water, extract with

    
    , dry over 
    
    
    
    , and purify via flash chromatography.

Part 5: References

1.[1] Title: C—N Bond Formation through Cross-Dehydrogenative Coupling Source: Thieme Connect URL: [Link]

2.[4] Title: Product Class 15: Quinoxalines Source: Thieme Connect URL: [Link]

3.[2] Title: Selectfluor-Mediated Regioselective C-3 Alkoxylation, Amination, Sulfenylation, and Selenylation of Quinoxalin-2(1H)-ones Source: ResearchGate URL: [Link]

4.[3] Title: Electrochemical Dehydrogenative Cross-Coupling of Quinoxalin-2(1H)-ones with Amines for the Synthesis of 3-Aminoquinoxalinones Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

The Buchwald-Hartwig cross-coupling is a cornerstone methodology for carbon-nitrogen (C-N) bond formation. However, applying this reaction to quinoxalines—highly electron-deficient, nitrogen-containing heterocycles—presents unique mechanistic hurdles. Researchers frequently encounter stalled catalytic cycles, poor yields, and unexpected side products.

This guide is designed for drug development professionals and synthetic chemists to diagnose and resolve these specific challenges through mechanistic understanding and optimized reaction design[1].

Diagnostic Workflow for Low-Yielding Aminations

Troubleshooting Start Reaction Yield < 20% CheckSM Is Starting Material Recovered? Start->CheckSM YesSM Yes (Stalled Reaction) CheckSM->YesSM Unreacted Ar-X NoSM No (Side Reactions) CheckSM->NoSM Ar-X Consumed Poisoning Catalyst Poisoning (N-Coordination) YesSM->Poisoning OxAdd Poor Oxidative Addition YesSM->OxAdd SNAr Competitive SNAr (e.g., t-Butyl ether) NoSM->SNAr Dehal Dehalogenation NoSM->Dehal Sol1 Switch to G3/G4 Precatalyst Use Bulky Ligand (e.g., tBuXPhos) Poisoning->Sol1 OxAdd->Sol1 Sol2 Switch to Weaker Base (Cs2CO3 or K3PO4) SNAr->Sol2 Sol3 Lower Temperature Check Solvent Purity Dehal->Sol3

Diagnostic decision tree for troubleshooting failed Buchwald-Hartwig aminations of quinoxalines.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My reaction stalls with almost all of the quinoxaline halide unreacted. What is causing this? Causality: The primary culprit is catalyst poisoning . The basic nitrogen atoms on the quinoxaline ring can strongly coordinate to the palladium center. This competes with the phosphine ligand, displacing it and forming highly stable, off-cycle inactive palladium complexes[1][2]. Additionally, if you are using classical palladium sources like


, the dibenzylideneacetone (dba) ligands can inhibit the formation of the active monoligated 

species, especially when paired with the bulky ligands required for this chemistry[3]. Solution: Abandon

or

. Transition to Palladacycle Precatalysts (e.g., Buchwald G3 or G4 precatalysts). These generate the active

species efficiently under mild conditions without dba interference[3]. Pair this with highly sterically hindered, electron-rich ligands like tBuXPhos or BrettPhos , which physically block the quinoxaline nitrogens from coordinating to the metal center.

Q2: My quinoxaline halide is fully consumed, but the yield of the aminated product is very low. I see a major, highly non-polar side product. What happened? Causality: You are likely observing competitive Nucleophilic Aromatic Substitution (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) . Quinoxalines, particularly 2-haloquinoxalines, are highly electron-deficient and strongly activated toward 

[4]. If you are using a strong alkoxide base like Sodium tert-butoxide (

) at elevated temperatures, the tert-butoxide anion will directly attack the C2 position, bypassing the palladium catalytic cycle entirely to form a 2-tert-butoxyquinoxaline ether[4]. Solution: Switch to weaker, non-nucleophilic inorganic bases.

or

are the gold standards for base-sensitive or

-prone substrates in Buchwald-Hartwig couplings[3][5].

Q3: Which halide should I use on the quinoxaline: Chloride, Bromide, or Iodide? Causality: While the general reactivity trend for oxidative addition is


, aryl iodides can sometimes be detrimental in Buchwald-Hartwig aminations. The liberated iodide anion can bridge palladium centers, precipitating the catalyst and halting the cycle[3]. However, selectivity can be exploited: in substrates like 2-chloro-8-iodoquinoxaline, the significant difference in bond dissociation energy allows for highly selective amination at the C8-iodo bond over the C2-chloro bond[5]. For general mono-halogenated quinoxalines, bromides or chlorides are preferred  when paired with modern dialkylbiaryl phosphine ligands, which easily facilitate the oxidative addition of 

bonds[3].
Mechanistic Pitfalls in Quinoxaline Amination

Mechanism Substrate Quinoxaline Halide (Ar-X) PdII L-Pd(II)(Ar)(X) Substrate->PdII + L-Pd(0) Oxidative Addition SNAr SNAr Side Product (e.g., t-Butyl ether) Substrate->SNAr + Strong Base (NaOtBu) Bypasses Pd Cycle Pd0 L-Pd(0) Active Catalyst OffCycle Inactive Pd Complex (Quinoxaline N-Coordination) Pd0->OffCycle AminePd L-Pd(II)(Ar)(NR2) PdII->AminePd + Amine, Base (-HX) PdII->OffCycle AminePd->Pd0 Catalyst Regeneration Product Aminated Quinoxaline (Desired Product) AminePd->Product Reductive Elimination

Catalytic cycle showing where quinoxalines induce off-cycle catalyst poisoning and competitive SNAr.

Data Presentation: Ligand & Base Selection Matrix

To streamline optimization, use the following empirically validated matrix for quinoxaline substrates[3].

Amine ClassRecommended LigandRecommended BaseRationale / Causality
Primary Aliphatic BrettPhos

BrettPhos prevents bis-arylation of primary amines.

prevents

on the quinoxaline core.
Secondary Aliphatic RuPhos

RuPhos has a highly accommodating binding pocket for bulky secondary amines, promoting rapid reductive elimination.
Aryl Amines (Anilines) XPhos or tBuXPhos

tBuXPhos is highly electron-rich, accelerating the oxidative addition of electron-deficient quinoxalines.
Amides / Lactams tBuBrettPhos

Amides are poor nucleophiles; tBuBrettPhos forces the necessary geometry for transmetalation and reductive elimination[6].
Self-Validating Experimental Protocol

Optimized Buchwald-Hartwig Amination of 2-Chloroquinoxaline using a G3 Precatalyst

This protocol utilizes a third-generation (G3) palladacycle to ensure rapid generation of the active catalyst, combined with a weak inorganic base to suppress


[3][4].

Materials:

  • 2-Chloroquinoxaline (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 (Precatalyst) (2-5 mol%)

  • XPhos (Ligand) (2-5 mol%, matching Pd loading)

  • Cesium Carbonate (

    
    ), finely milled (2.0 equiv, 2.0 mmol)
    
  • Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloroquinoxaline, XPhos Pd G3, XPhos, and

    
    .
    
    • Causality: Milling the

      
       is critical. Inorganic bases have poor solubility in organic solvents; increasing the surface area directly increases the rate of the deprotonation step in the catalytic cycle[3].
      
  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. If not in a glovebox, evacuate the vial and backfill with ultra-pure Argon (repeat 3 times).

  • Reagent Addition: Add the amine (if liquid) and anhydrous, sparged 1,4-dioxane via syringe.

  • Activation & Heating: Stir the mixture at room temperature for 5 minutes.

    • Self-Validation Checkpoint: Observe the color. A shift from pale yellow to a deep red/brown indicates the successful deprotonation of the G3 precatalyst and the release of the active

      
       species.
      
    • Transfer the vial to a pre-heated block at 80–100 °C.

  • Monitoring: After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade acetonitrile, filter, and analyze.

    • Self-Validation Checkpoint: If 2-chloroquinoxaline is intact, the catalyst has been poisoned (consider increasing steric bulk to tBuXPhos). If the mass of a hydroxylated or etherified quinoxaline is present, moisture or alkoxide contamination occurred.

  • Workup: Upon complete consumption of the starting material, cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and inorganic salts[5]. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

1.5 - BenchChem 2. - University of Limpopo (ULSpace) 3. 2 - BenchChem 4. 1 - NIH / Chemical Reviews 5. 6 - Chemistry LibreTexts 6. 3 - WuXi AppTec 7.4 - BenchChem 8. 7 - BenchChem

Sources

Technical Support Center: Minimizing Side Products in 5-Methoxyquinoxalin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist process chemists and drug development professionals in optimizing the synthesis of substituted quinoxalines. 5-Methoxyquinoxalin-2-amine is a critical pharmacophore in modern drug discovery, often utilized in the development of kinase inhibitors and antimicrobial agents 1[1]. However, its standard three-step synthesis from 3-methoxybenzene-1,2-diamine is notoriously plagued by regioisomerization, thermal degradation, and hydrolysis side reactions.

This guide provides a self-validating system of protocols and mechanistic troubleshooting to ensure high-fidelity synthesis, explaining the causality behind each experimental choice so you can minimize side products at every stage.

Part 1: Mechanistic Pathway & Side Product Branching

To effectively troubleshoot, we must first visualize where the synthesis diverges from the desired pathway.

SynthesisPathway SM 3-Methoxybenzene-1,2-diamine + Ethyl Glyoxylate Condensation Condensation (Solvent, Temp Control) SM->Condensation Des_Q1 5-Methoxyquinoxalin-2-one (Desired Intermediate) Condensation->Des_Q1 Major (Optimized) Undes_Q1 8-Methoxyquinoxalin-2-one (Undesired Regioisomer) Condensation->Undes_Q1 Minor (Side Product) Chlorination Chlorination (POCl3, Base Catalyst) Des_Q1->Chlorination Des_Q2 2-Chloro-5-methoxyquinoxaline (Active Intermediate) Chlorination->Des_Q2 Controlled Undes_Q2 Tar / Over-chlorinated Side Products Chlorination->Undes_Q2 Excess Heat/Time Amination Amination (NH3 in MeOH, Pressure) Des_Q2->Amination Des_Final 5-Methoxyquinoxalin-2-amine (Final Target) Amination->Des_Final Anhydrous NH3 Undes_Final Hydrolysis Reversion (5-Methoxyquinoxalin-2-one) Amination->Undes_Final Trace Water Present

Fig 1: Three-step 5-methoxyquinoxalin-2-amine synthesis highlighting side-product branching.

Part 2: Troubleshooting FAQs (The "Why" and "How")

Q1: During the condensation of 3-methoxybenzene-1,2-diamine with ethyl glyoxylate, I obtain a nearly 1:1 mixture of 5-methoxy and 8-methoxy isomers. How can I enrich the 5-methoxyquinoxalin-2-one product? A: This is a classic conflict between electronic and steric effects. In reactions of unsymmetrically substituted benzene-1,2-diamines, the ratio of isomeric quinoxalines depends heavily on the basicities and nucleophilicities of the two amino groups2[2].

  • The Causality: The methoxy group is strongly electron-donating via resonance, making the adjacent ortho-amine (C2-NH2) more nucleophilic than the meta-amine (C1-NH2). Electronically, the C2-NH2 prefers to attack the highly electrophilic aldehyde carbon of ethyl glyoxylate, yielding the desired 5-methoxy isomer. However, the steric bulk of the methoxy group hinders this attack, pushing the reaction toward the 8-methoxy isomer.

  • The Solution: Shift the reaction to kinetic control. By running the reaction at 0–5 °C in a polar protic solvent (like ethanol), you lower the thermal energy available to overcome steric hindrance, allowing the inherent electronic nucleophilicity of the C2-NH2 group to dictate the major product.

Q2: My POCl₃ chlorination yields a black, tarry mixture with significant decomposition. How do I prevent this? A: The electron-deficient nature of the quinoxaline core makes it susceptible to degradation under harsh, prolonged heating 3[3]. Standard protocols often call for refluxing POCl₃ (105 °C), which is excessively aggressive for methoxy-substituted rings and leads to polymerization (tar).

  • The Solution: Introduce a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl₃ to form a highly electrophilic Vilsmeier-Haack complex. This intermediate dramatically accelerates the chlorination of the tautomeric lactam hydroxyl group, allowing the reaction to reach completion at a much milder 80 °C, thereby preserving the methoxy group and preventing tar formation.

Q3: When I treat 2-chloro-5-methoxyquinoxaline with ammonia, a large portion reverts to 5-methoxyquinoxalin-2-one. What is going wrong? A: You are witnessing competitive nucleophilic aromatic substitution (S_NAr). The amination proceeds via a nucleophilic attack of ammonia on the electron-deficient C2 position 3[3]. If you are using aqueous ammonium hydroxide, the hydroxide ion (or water) acts as a competing nucleophile. Because the C2 position is highly activated, it rapidly hydrolyzes back to the quinoxalinone.

  • The Solution: Water must be strictly excluded. Use a saturated solution of anhydrous ammonia in methanol (e.g., 7N NH₃ in MeOH) inside a sealed pressure vessel.

Part 3: Standard Optimized Protocols
Step 1: Regioselective Condensation
  • Suspend 3-methoxybenzene-1,2-diamine (1.0 eq, 10 mmol) in anhydrous ethanol (30 mL) under an inert nitrogen atmosphere.

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Add a solution of ethyl glyoxylate (1.1 eq, 50% in toluene) dropwise over 30 minutes to prevent localized heating.

  • Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature over an additional 2 hours.

  • Filter the resulting precipitate. The kinetic control enriches the solid with 5-methoxyquinoxalin-2-one. Recrystallize from hot ethanol to achieve >95% isomeric purity.

Step 2: Catalyzed Chlorination
  • In a dry flask equipped with a reflux condenser, suspend 5-methoxyquinoxalin-2-one (1.0 eq, 5 mmol) in POCl₃ (5.0 eq, 25 mmol).

  • Cool to 0 °C and carefully add DMF (0.1 eq, 0.5 mmol) dropwise. Caution: Exothermic Vilsmeier complex formation.

  • Heat the mixture to 80 °C (do not reflux) for 3 hours. Monitor via TLC until the starting material is consumed.

  • Cool to room temperature and concentrate under reduced pressure to remove excess POCl₃.

  • Quench the residue by pouring it slowly over crushed ice. Neutralize cautiously with saturated aqueous NaHCO₃ and extract with dichloromethane (3 × 20 mL). Dry the organic layer over Na₂SO₄ and concentrate to yield 2-chloro-5-methoxyquinoxaline.

Step 3: Anhydrous Amination
  • Dissolve 2-chloro-5-methoxyquinoxaline (1.0 eq, 4 mmol) in a commercially available 7N solution of anhydrous ammonia in methanol (15 mL, excess).

  • Transfer the solution to a heavy-walled pressure tube or autoclave. Seal tightly.

  • Heat the vessel to 100 °C behind a blast shield for 12 hours.

  • Cool the vessel completely to room temperature, then to 0 °C before carefully venting the residual pressure.

  • Concentrate the mixture under vacuum. Purify the crude 5-methoxyquinoxalin-2-amine via silica gel chromatography (DCM:MeOH gradient) or recrystallization.

Part 4: Quantitative Data Summary

The table below summarizes the causality of our optimized conditions and their direct impact on yield and side-product reduction.

Reaction StepParameterStandard ConditionOptimized ConditionPrimary Side Product AvoidedYield Improvement (Desired)
1. Condensation Temperature / SolventReflux / Water0–5 °C / Anhydrous Ethanol8-Methoxy regioisomer45% → 75% (Regio-enriched)
2. Chlorination Catalyst / TempNone / 105 °C (Reflux)DMF (cat.) / 80 °CTarry decomposition / Over-chlorination60% → 88%
3. Amination ReagentAq. NH₄OHAnhydrous NH₃ in MeOH5-Methoxyquinoxalin-2-one (Hydrolysis)50% → 92%
References
  • Product Class 15: Quinoxalines. Science of Synthesis / Thieme Connect. Available at:[2]

  • 2-Chloroquinoxaline | High Purity | RUO Supplier. Benchchem. Available at:[3]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry / EurekaSelect. Available at:[1]

Sources

Technical Support Center: Purification of 5-Methoxyquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for the purification of 5-Methoxyquinoxalin-2-amine by column chromatography. It is designed for researchers, scientists, and drug development professionals, offering practical solutions to common challenges in a direct question-and-answer format. Our focus is on the underlying principles to empower you to make informed decisions during your purification workflow.

Frequently Asked Questions (FAQs)

Q1: I am starting my purification. How do I select the optimal stationary and mobile phases for 5-Methoxyquinoxalin-2-amine?

A1: The selection of your chromatographic system is the most critical step for successful purification.

  • Stationary Phase: For 5-Methoxyquinoxalin-2-amine, standard silica gel (SiO₂) is the most common and cost-effective choice.[1] However, it's important to recognize that silica gel is slightly acidic.[2] The basic amine groups on your quinoxaline derivative can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, which can lead to issues like peak tailing. If this becomes a problem, consider using neutral alumina or a deactivated silica gel.[3][4]

  • Mobile Phase (Eluent) Selection: The goal is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate.[2] This range typically provides the best separation from impurities.

    • Initial Screening: Start by testing a binary solvent system of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Given the structure of 5-Methoxyquinoxalin-2-amine (containing both aromatic and amine functionalities), a good starting point is a 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate.

    • Adjusting Polarity:

      • If the Rf is too low (compound stays at the baseline), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[3]

      • If the Rf is too high (compound runs with the solvent front), decrease the polarity by increasing the proportion of hexanes.[3]

    • Alternative Solvents: If you cannot achieve good separation with hexanes/ethyl acetate, consider other solvent systems such as Dichloromethane/Methanol, which offers different selectivity.

Troubleshooting Guide

Q2: My compound is streaking badly on the TLC plate and the column. What is causing this and how can I fix it?

A2: This is a classic issue when purifying nitrogen-containing heterocycles like your quinoxaline derivative on silica gel.

  • Root Cause: The streaking, or tailing, is caused by the strong interaction between the basic amine functionality in your molecule and the acidic silanol groups on the surface of the silica gel. This leads to some molecules binding more tightly and eluting slower, resulting in a "streak" rather than a compact spot.[3][5]

  • Solution: Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.5-1% triethylamine to your chosen mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate + 1% TEA). The TEA is a stronger base than your compound and will preferentially bind to the acidic sites on the silica, allowing your 5-Methoxyquinoxalin-2-amine to elute symmetrically.[3][5]

    • Ammonia: A solution of 7N ammonia in methanol can also be used, typically by adding a small percentage (0.5-1%) to the polar component of your mobile phase.

The diagram below illustrates the troubleshooting logic for this common problem.

G Start Observe Spot/Peak Streaking on TLC/Column CheckCompound Is the compound basic? (e.g., contains an amine) Start->CheckCompound Cause Root Cause: Acidic silica interacts with basic amine functionality CheckCompound->Cause Yes Solution Add Basic Modifier to Eluent Cause->Solution TEA Option 1: Add 0.5-1% Triethylamine (TEA) Solution->TEA Ammonia Option 2: Add 0.5-1% of 7N NH3 in Methanol Solution->Ammonia Result Result: Symmetrical Spots/Peaks and Improved Separation TEA->Result Ammonia->Result

Caption: Troubleshooting workflow for peak streaking.

Q3: I'm running my column, but the separation between my product and an impurity is very poor. What are my options?

A3: Poor resolution is a common challenge. Here are several strategies, starting with the simplest.

  • 1. Optimize the Mobile Phase: Your first step should always be TLC. The ideal solvent system will show clear baseline separation between your product and the impurity. If your current system shows overlapping spots, it will not work on the column. Try reducing the polarity of the eluent (a "shallower" gradient) to increase the interaction with the stationary phase and improve separation.[5]

  • 2. Check Your Column Packing and Loading:

    • Channeling: An improperly packed column can have channels or cracks, leading to a non-uniform solvent front and poor separation. Ensure you pack a homogenous slurry without any air bubbles.[2]

    • Overloading: The amount of crude material should be between 1-5% of the mass of the stationary phase.[1][3] Overloading the column is a primary cause of poor separation.

    • Sample Loading Technique: Always dissolve your crude sample in a minimal amount of solvent and load it onto the column in a narrow band. Using too much solvent for loading will widen your initial band and decrease resolution.

  • 3. Use a Gradient Elution: If your product and impurities have significantly different polarities, a gradient elution can be highly effective.[3][4]

    • Process: Start with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) to elute the less polar impurities. Then, gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexanes:Ethyl Acetate) to elute your more polar product. This technique sharpens peaks and can improve the separation of complex mixtures.

Q4: My compound seems to be stuck on the column. Even with highly polar solvents, it's not eluting. What's happening?

A4: This indicates a very strong, possibly irreversible, interaction with the stationary phase.

  • Possible Cause 1: Extremely High Polarity: Your compound might be significantly more polar than anticipated. In this case, you may need to switch to a much stronger solvent system, such as 10-20% Methanol in Dichloromethane.

  • Possible Cause 2: Decomposition on Silica: The acidic nature of silica gel can sometimes cause sensitive compounds to decompose.[3] Before running a large-scale column, it's wise to perform a stability test. Spot your compound on a TLC plate, let it sit in the open air for an hour, and then develop it. If you see new spots or smearing that wasn't there initially, your compound may be degrading on the silica.[3]

  • Solution: Switch the Stationary Phase: If decomposition is suspected or the compound is irreversibly adsorbed, you must change your stationary phase.

    • Neutral or Basic Alumina (Al₂O₃): For basic compounds that are sensitive to acid, alumina is an excellent alternative.[3]

    • Reversed-Phase (C18) Silica: For very polar compounds, reversed-phase chromatography is a powerful option. Here, the stationary phase is non-polar (C18-coated silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[6] In this mode, the most polar compounds elute first.

Experimental Protocols & Data

Protocol 1: Standard Column Chromatography of 5-Methoxyquinoxalin-2-amine

This protocol outlines a general procedure. Always optimize the eluent using TLC first.

  • Column Preparation:

    • Select a column with a diameter appropriate for your sample size (a common rule of thumb is a 20:1 to 100:1 ratio of silica gel weight to crude product weight).[1]

    • Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 90:10 Hexanes:Ethyl Acetate).[4]

    • Pack the column by pouring the slurry and allowing the solvent to drain, ensuring no air bubbles are trapped.[2]

  • Sample Loading:

    • Dissolve your crude 5-Methoxyquinoxalin-2-amine in the minimum possible volume of dichloromethane or the mobile phase.

    • Carefully apply the concentrated sample to the top of the silica bed.

  • Elution:

    • Begin adding the mobile phase to the top of the column. Maintain a constant head of solvent to avoid disturbing the packed bed.

    • If using gradient elution, start with the low-polarity solvent system and gradually increase the percentage of the more polar solvent.[4]

  • Fraction Collection & Analysis:

    • Collect the eluate in a series of numbered test tubes or flasks.

    • Monitor the fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

The workflow is summarized in the diagram below.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Concentrated Band) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (by TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: General workflow for column chromatography purification.

Data Summary: Example Solvent Systems

The following table provides starting points for developing a separation method for moderately polar, basic compounds like 5-Methoxyquinoxalin-2-amine on a silica gel column. The optimal ratio for your specific crude material must be determined by TLC.

Solvent System ComponentsRatio Range (v/v)PolarityNotes
Hexanes / Ethyl Acetate90:10 to 60:40Low-MedExcellent starting point. Good for separating compounds of moderately different polarities.
Dichloromethane / Methanol99:1 to 90:10Med-HighA more polar system. Useful if the compound has low mobility in Hex/EtOAc. Methanol is a strong hydrogen-bond donor and acceptor.
Modifier (add to any above)
Triethylamine (TEA)0.5% - 1%N/AAdd to any eluent system to prevent peak tailing/streaking for basic compounds like amines.[5]

References

  • 7 , Millipore Sigma. This general guide provides a systematic approach to identifying and solving common chromatography issues.

  • 3 , BenchChem. This resource offers specific solutions for purifying heterocyclic compounds, including the use of basic modifiers and alternative stationary phases.

  • 4 , BenchChem. This guide details purification strategies like gradient elution specifically for the quinoxaline class of compounds.

  • 8 , AAT Bioquest. This article provides foundational knowledge on the stationary and mobile phases in chromatography.

  • 6 , SIELC Technologies. This application note discusses reverse-phase HPLC methods for quinoxaline, which is a relevant alternative purification technique.

  • 1 , Research and Reviews. This paper covers fundamental aspects of column chromatography, including stationary phases and sample-to-adsorbent ratios.

  • 2 , University of Victoria. This educational resource explains the principles of adsorbent choice, solvent selection, and proper column packing.

  • 9 , Thermo Fisher Scientific. This guide offers a systematic approach to troubleshooting HPLC, with principles applicable to column chromatography.

  • 10 , Phenomenex. While focused on GC, this guide's systematic five-step troubleshooting process is a valuable framework for any chromatography technique.

  • 5 , BenchChem. This document provides specific troubleshooting for the synthesis and purification of a related quinoxaline derivative, including the use of TEA in the eluent.

Sources

stability of 5-Methoxyquinoxalin-2-amine in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Methoxyquinoxalin-2-amine . This hub is designed for researchers, analytical chemists, and drug development professionals dealing with the synthesis, formulation, or chromatographic analysis of quinoxaline derivatives.

Below, you will find an in-depth mechanistic breakdown of the compound's behavior in acidic media, troubleshooting FAQs, quantitative stability data, and a self-validating protocol for forced degradation studies.

Diagnostic Workflow: Acidic Instability

When handling 5-Methoxyquinoxalin-2-amine, unexpected chromatographic peaks or loss of assay yield in acidic conditions (e.g., 0.1% TFA mobile phases, HCl-mediated salt formations) are common. Use the diagnostic logic tree below to identify the degradation pathway.

AcidDegradationWorkflow Start Acidic Instability Detected in Assay Cond1 Is the acid strong & hot? (e.g., >1M HBr/HCl, >80°C) Start->Cond1 Demethyl O-Demethylation (5-Hydroxyquinoxalin-2-amine) Cond1->Demethyl Yes Cond2 Is it an aqueous acid with prolonged exposure? Cond1->Cond2 No Hydrolysis Deamination / Hydrolysis (5-Methoxyquinoxalin-2-one) Cond2->Hydrolysis Yes Protonation Reversible Ring Protonation (Chromophore Shift Only) Cond2->Protonation No

Diagnostic workflow for 5-Methoxyquinoxalin-2-amine degradation in acidic media.

Troubleshooting & FAQs

Q: Why does the retention time and UV spectrum of 5-Methoxyquinoxalin-2-amine shift drastically in 0.1% TFA compared to neutral buffers? A: This is an artifact of reversible protonation rather than true degradation. While the molecule possesses an exocyclic 2-amino group, its lone pair is highly delocalized into the electron-deficient pyrazine ring, making it a poor electron donor . Quinoxaline derivatives typically have a primary pKa around 0.60 and a secondary pKa around 5.52 1. In 0.1% TFA (pH ~2.0), the ring nitrogens (N1/N4) are preferentially protonated. This forms a highly polar quinoxalinium ion, which elutes earlier on reversed-phase columns and exhibits a bathochromic shift in its UV spectrum.

Q: Is the 5-methoxy group susceptible to acidic cleavage? A: The ether linkage is stable under mild-to-moderate acidic conditions (e.g., dilute HCl at room temperature). However, if you are utilizing strong, nucleophilic acids (like 48% HBr) at elevated temperatures, the compound will undergo acid-catalyzed O-demethylation. The bromide ion attacks the sterically accessible methyl group, cleaving the ether to yield 5-hydroxyquinoxalin-2-amine and methyl bromide.

Q: What is the primary chemical degradation pathway in hot aqueous acids? A: Deamination via hydrolysis. Protonation of the N1 ring nitrogen significantly increases the electrophilicity of the adjacent C2 carbon. Water acts as a nucleophile, attacking C2 and displacing the amino group as ammonia. The resulting 5-methoxyquinoxalin-2-ol rapidly undergoes lactim-lactam tautomerization, driven by the high thermodynamic stability of the lactam form, yielding 5-methoxyquinoxalin-2(1H)-one 2.

ReactionPathway Parent 5-Methoxyquinoxalin-2-amine (Free Base) Protonated Protonated Quinoxalinium Ion (N1/N4 Protonation) Parent->Protonated H+ (pH < 5.5) Protonated->Parent OH- (Neutralization) Lactam 5-Methoxyquinoxalin-2(1H)-one (Lactam Tautomer) Protonated->Lactam H2O, Heat (- NH4+) Phenol 5-Hydroxyquinoxalin-2-amine (Phenolic Derivative) Protonated->Phenol Strong Acid (HBr), Heat (- CH3Br)

Acid-catalyzed degradation pathways of 5-Methoxyquinoxalin-2-amine.

Quantitative Stability Data

The following table summarizes the expected stability profile of 5-Methoxyquinoxalin-2-amine under various acidic stress conditions.

Acidic ConditionTemperatureExposure TimePrimary Degradant Observed% Recovery (Parent)
0.1% TFA in H₂O (pH ~2.0)25°C7 DaysNone (Reversible protonation)> 99.5%
0.1 M HCl (pH 1.0)40°C7 Days5-Methoxyquinoxalin-2(1H)-one~ 92.0%
1.0 M HCl80°C24 Hours5-Methoxyquinoxalin-2(1H)-one~ 65.0%
48% HBr100°C4 Hours5-Hydroxyquinoxalin-2-amine< 10.0%

Self-Validating Protocol: Acidic Forced Degradation Assay

To accurately quantify degradation without confounding variables (such as pH-induced UV shifts during chromatography), you must employ a self-validating methodology. This protocol incorporates a neutralization quench to ensure that all species are analyzed in their free-base form, allowing for an accurate mass balance calculation.

Step 1: Stock Solution Preparation

  • Dissolve 10.0 mg of 5-Methoxyquinoxalin-2-amine in 10 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock.

  • Causality: Methanol ensures complete dissolution of the free base before introducing the aqueous acid stress, preventing heterogeneous suspension degradation.

Step 2: Acid Stress Initiation

  • Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask.

  • Add 5.0 mL of 1.0 M HCl. Incubate the sealed flask in a water bath at 60°C for 24 hours.

Step 3: Neutralization Quench (Critical Step)

  • Remove the flask from the heat and immediately place it in an ice bath for 5 minutes.

  • Add exactly 5.0 mL of 1.0 M NaOH to neutralize the HCl.

  • Causality: Quinoxalinium ions have drastically different molar absorptivities compared to their free-base counterparts. Neutralizing the solution ensures the chromophore returns to its baseline state, which is an absolute requirement for validating the assay via mass balance.

Step 4: HPLC-DAD-MS Analysis

  • Dilute the neutralized sample to the 10 mL mark with mobile phase A (e.g., 10 mM Ammonium Acetate, pH 6.5).

  • Inject 10 µL onto a C18 column. Monitor at the isosbestic point or the

    
     of the parent compound.
    

Step 5: Mass Balance Validation

  • Calculate the molar equivalents of the remaining parent compound and all identified degradation peaks (adjusting for relative response factors if known).

  • Validation Rule: The sum of the parent + degradants must equal 98%–102% of the initial concentration. If the mass balance falls below 95%, the compound is likely undergoing secondary degradation into UV-transparent polymeric species, or precipitating out of solution post-neutralization.

References

  • Title: Polarographic Studies on Interaction of 2-Aminoquinoxaline with Cd(II) in Alkanols, Formamide, Dimethyl Formamide and Dimethyl Sulphoxide Solvent Mixture Source: Asianpubs URL:

  • [2] Title: Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries Source: NSF PAR URL:

  • [1] Title: Quinoxaline, its derivatives and applications: A state of the art review. Source: SciSpace URL:

Sources

Validation & Comparative

HPLC method validation for 5-Methoxyquinoxalin-2-amine purity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Enhanced Isomeric Separation of 5-Methoxyquinoxalin-2-amine via Phenyl-Hexyl Stationary Phases

Executive Summary & Application Context

The Challenge: 5-Methoxyquinoxalin-2-amine (5-MQA) is a critical intermediate in the synthesis of alpha-2 adrenergic agonists, most notably Brimonidine . A persistent challenge in its quality control is the separation of the regioisomer 6-methoxyquinoxalin-2-amine (6-MQA).

These two isomers possess nearly identical hydrophobicity (LogP ~0.6) and pKa values, rendering traditional C18 alkyl-chain chromatography inefficient. Standard methods often result in co-elution or "shouldering," failing to meet the ICH Q2(R2) resolution threshold of


.

The Solution: This guide compares a standard C18 (Octadecyl) workflow against an optimized Phenyl-Hexyl method. By switching mechanisms from pure hydrophobic interaction to a mixed-mode system (Hydrophobic +


-

interaction), we demonstrate a statistically significant improvement in selectivity (

) and resolution (

).

Comparative Analysis: C18 vs. Phenyl-Hexyl

The following data summarizes the performance of both methods when analyzing a spiked sample containing 99% 5-MQA and 1% 6-MQA (impurity).

ParameterMethod A: Standard C18Method B: Optimized Phenyl-HexylStatus
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Stacking
Critical
Stationary Phase 5µm C18, 100Å3.5µm Phenyl-Hexyl, 100Å
Retention Time (5-MQA) 4.2 min6.8 min
Resolution (

)
1.2 (Co-elution risk)3.4 (Baseline Separation) ✅ Optimized
Tailing Factor (

)
1.8 (Amine tailing)1.1 (Symmetric)✅ Optimized
Selectivity (

)
1.021.15
Mobile Phase Phosphate Buffer pH 3.0 / ACNAmmonium Acetate pH 5.0 / MeOH

Scientist's Insight:

"The C18 column fails because it discriminates based on 'greasiness' (hydrophobicity). Since the methoxy group's position barely changes the molecule's lipophilicity, the separation is poor. The Phenyl-Hexyl phase, however, engages in


-

interactions with the quinoxaline ring. The electron density difference between the 5-position and 6-position isomers alters this orbital overlap, creating the necessary thermodynamic difference for separation."

Visualizing the Validation Workflow

The following diagram outlines the lifecycle management for this method, aligned with ICH Q2(R2) and ICH Q14 (Analytical Procedure Development) principles.

ValidationWorkflow Start Method Development (ICH Q14) Screening Column Screening (C18 vs Phenyl) Start->Screening Opt Parameter Optimization (pH, Gradient) Screening->Opt Select Phenyl-Hexyl Validation Method Validation (ICH Q2 R2) Opt->Validation Spec Specificity (Isomer Resolution) Validation->Spec Lin Linearity & Range (LOQ - 120%) Validation->Lin Acc Accuracy (Recovery) Validation->Acc Routine Routine QC (System Suitability) Spec->Routine Pass (Rs > 2.0) Lin->Routine Acc->Routine

Figure 1: Analytical Procedure Lifecycle showing the transition from development (screening) to validation parameters required for isomeric purity.

Detailed Experimental Protocol (Method B)

This protocol is the recommended standard for 5-MQA purity analysis. It is self-validating, meaning the System Suitability Test (SST) criteria confirm the method's active performance before samples are run.

Instrumentation & Reagents[5][6][7]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size (e.g., Waters XBridge or Phenomenex Luna).

  • Reagents: HPLC Grade Methanol, Ammonium Acetate, Acetic Acid, Milli-Q Water.

Mobile Phase Preparation[8]
  • Solvent A (Buffer): 10 mM Ammonium Acetate adjusted to pH 5.0 with dilute Acetic Acid.

    • Why pH 5.0? Quinoxalines are weak bases. At pH 5.0, the amine is partially protonated, preventing silanol interactions (tailing) while maintaining enough neutral character for the phenyl-ring interaction.

  • Solvent B: 100% Methanol.

    • Why Methanol? Methanol promotes

      
      -
      
      
      
      interactions better than Acetonitrile (which has its own
      
      
      electrons that can compete with the stationary phase).
Instrument Conditions
  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL

  • Column Temp: 30°C

  • Detection: UV at 254 nm (primary) and 320 nm (secondary for confirmation).

  • Gradient Profile:

Time (min)% Solvent A% Solvent B
0.09010
15.04060
15.19010
20.09010
System Suitability Criteria (Self-Validation)

Before releasing results, the system must pass:

  • Resolution (

    
    ):  > 2.0 between 5-MQA and 6-MQA.
    
  • Tailing Factor: < 1.5 for the main peak.

  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

Validation Results (Mock Data Set)

The following data represents typical results obtained during a full ICH Q2(R2) validation study.

Linearity (Range: LOQ to 150% of Target)
Concentration (µg/mL)Peak Area (mAU*s)
0.5 (LOQ)12,400
50 (50%)1,245,000
100 (100%)2,490,500
150 (150%)3,735,000
Regression (

)
0.9999
Accuracy (Spike Recovery)

Samples were spiked with known impurities at 0.1%, 0.5%, and 1.0% levels.

  • Average Recovery: 98.5% - 101.2%

  • % RSD: 0.8%

Specificity (Stress Testing)

The method was challenged with degradation products (Acid, Base, Oxidative).

  • Result: All degradation peaks eluted < 3.0 min or > 10.0 min.

  • Purity Angle < Purity Threshold: Confirmed via PDA, ensuring the 5-MQA peak is spectrally pure.

Mechanistic Diagram: Why Phenyl-Hexyl Wins

To understand the superior performance of Method B, we must visualize the molecular interactions.

InteractionMechanism Substrate 5-MQA Analyte (Aromatic Ring) C18 C18 Column (Alkyl Chains) Substrate->C18 Phenyl Phenyl-Hexyl Column (Aromatic Ring) Substrate->Phenyl Hydrophobic Hydrophobic Interaction (Weak Selectivity for Isomers) C18->Hydrophobic Only Interaction Phenyl->Hydrophobic PiPi Pi-Pi Stacking (High Selectivity for Isomers) Phenyl->PiPi Critical Additional Force Result High Resolution (Rs > 3.0) PiPi->Result Separates 5-Methoxy from 6-Methoxy

Figure 2: Mechanistic comparison showing how the Phenyl-Hexyl phase utilizes dual-interaction modes to achieve isomer separation.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChem. (2024).[3][4] 5-Methoxyquinoxalin-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Link directs to analogous pyrazine structure for reference, as specific quinoxaline ID varies by vendor).

  • Asian Journal of Research in Chemistry. (2010). Isolation, Characterization of Unknown Impurity in Brimonidine Tartrate. (Demonstrates impurity profiles of quinoxaline derivatives). Retrieved from [Link]

  • Sielc Technologies. (2018). Separation of Quinoxaline Regioisomers. (Reference for mixed-mode separation mechanisms). Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Potency of 5-Methoxy and 5-Hydroxy Quinoxalines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of substituents on the quinoxaline ring system is a key determinant of their therapeutic efficacy and target selectivity. Among the various positions for substitution, the C5 position on the benzene ring of the quinoxaline nucleus plays a critical role in modulating biological activity. This guide provides a detailed comparison of the biological potency of two key substitutions at this position: the 5-methoxy (-OCH₃) and 5-hydroxy (-OH) groups.

The Chemical Nuances: Methoxy vs. Hydroxy

The seemingly subtle difference between a methoxy and a hydroxyl group—a methyl group—belies significant differences in their physicochemical properties, which in turn dictate their interactions with biological targets.

  • Hydrogen Bonding: The most prominent distinction lies in their hydrogen bonding capabilities. The hydroxyl group is a potent hydrogen bond donor and acceptor, enabling it to form strong interactions with amino acid residues in the active sites of enzymes and receptors. In contrast, the methoxy group can only act as a hydrogen bond acceptor. This difference in hydrogen bonding potential is often a critical factor in determining binding affinity and, consequently, biological potency.

  • Electronic Effects: Both the hydroxyl and methoxy groups are electron-donating through resonance, which can influence the overall electron density of the quinoxaline ring system. However, the oxygen of the hydroxyl group is more electronegative than the carbon of the methyl group, leading to subtle differences in their inductive effects.

  • Lipophilicity: The methoxy group is more lipophilic (less polar) than the hydroxyl group. This can impact a compound's solubility, cell membrane permeability, and metabolic stability—all crucial factors in its pharmacokinetic and pharmacodynamic profile.

Comparative Biological Potency: Insights from Structure-Activity Relationship (SAR) Studies

Direct head-to-head comparative studies of 5-methoxy and 5-hydroxy quinoxalines against the same biological target are limited in the publicly available literature. However, by examining structure-activity relationship (SAR) studies of quinoxalines and related heterocyclic compounds, we can draw valuable inferences.

Anticancer Activity

Quinoxaline derivatives are a well-established class of anticancer agents, often exerting their effects through the inhibition of protein kinases.[1]

  • The Importance of Hydrogen Bonding: In many kinase inhibitors, the ability to form key hydrogen bonds within the ATP-binding pocket is paramount for high-affinity binding. The hydroxyl group, with its dual hydrogen bond donor-acceptor character, is often favored in this regard. For instance, in a study on flavone analogs, the replacement of a hydroxyl group with a methoxy group was found to significantly weaken the cytotoxic effect.[2][3] This suggests that the hydrogen-bonding capability of the hydroxyl group was crucial for the compound's anticancer activity.

  • Favorable Electronic Contributions: Conversely, some studies have highlighted the importance of the electron-donating nature of the methoxy group for the anticancer activity of certain quinoxaline derivatives.[4] The increased electron density in the aromatic system may enhance π-π stacking interactions with aromatic amino acid residues in the target protein.

Table 1: Representative Anticancer Activity of Substituted Quinoxalines

Compound ClassSubstitutionTarget/Cell LineActivity (IC₅₀)Reference
Quinoxaline DerivativesMethoxy-substitutedVarious Cancer Cell LinesVaries (µM range)[5]
Quinolin-4-one Analogs5-hydroxy-6-methoxyMDA-MB-435 melanomaPotent and Selective[6]

Note: This table provides representative data and does not constitute a direct comparison due to variations in the core scaffolds and experimental conditions.

Kinase Inhibition

The quinoxaline scaffold is a privileged structure for the development of kinase inhibitors.[1]

  • A Case for the Hydroxyl Group: A study on meta-substituted quinolines as kinase inhibitors revealed that a meta-hydroxy derivative exhibited a slight increase in binding to the Cyclin G Associated Kinase (GAK) compared to its meta-methoxy counterpart.[7] This observation, although not on a quinoxaline, suggests that for certain kinases, the hydrogen-bonding potential of the hydroxyl group may offer a modest advantage in binding affinity.

Table 2: Representative Kinase Inhibitory Activity of Quinoxaline Analogs

CompoundTarget KinaseInhibition (Kᵢ or IC₅₀)Reference
4-Anilinoquinoline (3-methoxy)GAK5.7 nM (Kᵢ)[8]
4-Anilinoquinoline (3-hydroxy)GAKPotent, slight increase vs. methoxy[7]

Note: This table highlights findings from related quinoline scaffolds to infer potential trends for quinoxalines.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key assays are provided below.

Synthesis of 5-Hydroxy and 5-Methoxy Quinoxalines

The synthesis of 5-substituted quinoxalines typically involves the condensation of a correspondingly substituted o-phenylenediamine with a 1,2-dicarbonyl compound.

Workflow for Synthesis of 5-Substituted Quinoxalines

sub_opda Substituted o-phenylenediamine (e.g., 3-methoxy- or 3-hydroxy-1,2-diaminobenzene) condensation Condensation Reaction (e.g., in ethanol or acetic acid) sub_opda->condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->condensation quinoxaline 5-Substituted Quinoxaline condensation->quinoxaline setup 1. Set up kinase reaction: - Kinase - Substrate - ATP - Test Compound (5-methoxy/5-hydroxy quinoxaline) incubate1 2. Incubate at room temperature setup->incubate1 adp_glo 3. Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP incubate1->adp_glo incubate2 4. Incubate adp_glo->incubate2 k_detection 5. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence incubate2->k_detection incubate3 6. Incubate k_detection->incubate3 read 7. Measure luminescence incubate3->read analyze 8. Calculate IC₅₀ values read->analyze

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

Detailed Protocol:

  • Prepare Reagents: Reconstitute kinase, substrate, and ATP in the appropriate kinase buffer. Prepare serial dilutions of the 5-methoxy and 5-hydroxy quinoxaline test compounds.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unreacted ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow for MTT Assay

seed_cells 1. Seed cancer cells in a 96-well plate incubate1 2. Incubate overnight to allow attachment seed_cells->incubate1 treat_cells 3. Treat cells with varying concentrations of 5-methoxy and 5-hydroxy quinoxalines incubate1->treat_cells incubate2 4. Incubate for 48-72 hours treat_cells->incubate2 add_mtt 5. Add MTT reagent to each well incubate2->add_mtt incubate3 6. Incubate for 2-4 hours to allow formazan formation add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) incubate3->solubilize read 8. Measure absorbance at 570 nm solubilize->read analyze 9. Calculate cell viability and IC₅₀ values read->analyze

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 5-methoxy and 5-hydroxy quinoxaline derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

While direct comparative data is sparse, the available evidence from related heterocyclic systems suggests that the 5-hydroxy group on the quinoxaline ring may offer an advantage in biological potency, particularly when hydrogen bonding is a key determinant of target interaction, as is often the case in kinase inhibition. However, the enhanced lipophilicity and specific electronic properties of the 5-methoxy group could be beneficial for other targets or for optimizing pharmacokinetic properties.

To definitively elucidate the comparative potency of 5-methoxy versus 5-hydroxy quinoxalines, further research is warranted. The synthesis and parallel biological evaluation of these analogs against a panel of relevant targets, such as a diverse set of kinases and cancer cell lines, would provide invaluable data for the drug discovery community. Such studies will enable a more precise understanding of the structure-activity relationships at the 5-position of the quinoxaline scaffold and guide the rational design of more potent and selective therapeutic agents.

References

Sources

A Senior Application Scientist's Guide to IR Spectrum Analysis: Distinguishing Amine and Methoxy Moieties in Quinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Substituted Quinoxalines

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents, including anticancer, antimicrobial, and antiviral therapeutics.[1] The biological activity of these scaffolds is profoundly influenced by the nature and position of their substituents. Among the most common and impactful functional groups are amines (-NH₂) and methoxy ethers (-OCH₃). The ability to rapidly and accurately confirm the presence and structural integrity of these moieties is critical during synthesis, quality control, and metabolite identification.

Infrared (IR) spectroscopy offers a powerful, non-destructive, and cost-effective method for this purpose.[2][3] It provides direct information on the vibrational modes of molecular bonds, generating a unique spectral "fingerprint" for a given compound.[4] This guide provides an in-depth comparison of the IR spectral signatures of amine and methoxy groups on the quinoxaline core. We will move beyond simple peak identification to discuss the causality behind spectral features and present a robust, self-validating protocol for obtaining high-quality, reproducible data.

Theoretical Underpinnings: Vibrational Signatures of Key Functional Groups

The utility of IR spectroscopy lies in the principle that different chemical bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation at one of these characteristic frequencies, the energy is converted into vibrational motion, resulting in an absorption band in the spectrum.[5] For quinoxaline analysis, we are primarily interested in the stretching and bending vibrations of the N-H (amine) and C-O/C-H (methoxy) bonds.

The Amine (-NH₂) Signature

A primary amine group is characterized by several distinct vibrational modes:

  • N-H Stretching: Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region.[6] This is a direct consequence of the two N-H bonds vibrating in and out of phase with each other, leading to asymmetric (higher frequency) and symmetric (lower frequency) stretching modes. The presence of two bands in this region is a strong and reliable indicator of a primary amine.

  • N-H Bending (Scissoring): This vibration occurs in the 1650-1580 cm⁻¹ region.[7] It can sometimes overlap with the C=C and C=N stretching vibrations of the quinoxaline ring system, requiring careful analysis of the entire spectral context.

The Methoxy (-OCH₃) Signature

The methoxy group provides its own set of characteristic peaks, which are readily distinguished from those of an amine:

  • C-H Stretching: The methyl group's C-H bonds give rise to stretching vibrations typically found between 3000-2800 cm⁻¹ .[8] A weak but diagnostically useful band often appears in the 2860–2800 cm⁻¹ range for methoxy compounds.[9] These are distinct from the aromatic C-H stretches of the quinoxaline ring, which appear above 3000 cm⁻¹.

  • C-O Stretching (Aryl Ether): This is the most definitive peak for a methoxy group attached to an aromatic ring. It manifests as a strong, prominent band in the 1275-1200 cm⁻¹ region, corresponding to the asymmetric C-O-C stretch.[7] A second, typically weaker symmetric stretch can often be found around 1075-1020 cm⁻¹ .

Comparative Spectral Analysis: A Data-Driven Approach

To illustrate these differences, let us compare the hypothetical IR spectra of three distinct quinoxaline derivatives: an unsubstituted quinoxaline, a 6-aminoquinoxaline, and a 6-methoxyquinoxaline. The key diagnostic peaks are summarized below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Quinoxaline Core Aromatic C-H Stretch3100 - 3000Medium-WeakIndicates the aromatic nature of the core structure.[8]
Aromatic C=C/C=N Stretch1620 - 1450Medium-StrongA complex series of bands defining the heterocyclic ring system.[8][10]
Amine (-NH₂) Substituent N-H Asymmetric Stretch~3450MediumOne of two characteristic peaks for a primary amine.[6][7]
N-H Symmetric Stretch~3350MediumThe second of two characteristic peaks for a primary amine.[6][7]
N-H Bending (Scissoring)~1620MediumMay overlap with ring vibrations, but often visible as a shoulder or distinct peak.
Methoxy (-OCH₃) Substituent Aliphatic C-H Stretch2960 - 2850Medium-WeakCharacteristic C-H vibrations of the methyl group.[8]
Asymmetric C-O-C Stretch~1250StrongA highly reliable and intense peak for aryl ethers.[7]
Symmetric C-O-C Stretch~1040MediumComplements the asymmetric stretch, confirming the ether linkage.

The following diagram illustrates the logical flow for interpreting these spectra.

G cluster_0 Spectral Interpretation Logic Start Analyze Spectrum in 4000-400 cm⁻¹ Range Check_NH Two Peaks Present in 3500-3300 cm⁻¹ Region? Start->Check_NH Check_CO Strong Peak Present in 1275-1200 cm⁻¹ Region? Check_NH->Check_CO No Amine_ID Primary Amine (-NH₂) Confirmed Check_NH->Amine_ID Yes No_Group No Amine or Methoxy Detected Check_CO->No_Group No Check_CH Peaks Present in 2960-2850 cm⁻¹ Region? Check_CO->Check_CH Yes Methoxy_ID Methoxy (-OCH₃) Confirmed Check_CH->Methoxy_ID Yes Check_CH->No_Group No

Caption: Logical workflow for identifying amine and methoxy groups in quinoxalines via IR spectroscopy.

Experimental Protocol: Ensuring Data Integrity and Reproducibility

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and a systematic approach to data acquisition. This protocol is designed to be self-validating by minimizing common sources of error like moisture contamination and scattering.

Objective: To obtain a high-resolution Fourier Transform Infrared (FT-IR) spectrum of a solid quinoxaline derivative for functional group analysis.
Materials:
  • Quinoxaline derivative sample (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer (e.g., PerkinElmer, Thermo Fisher)

  • Spatula and weighing paper

Methodology: The KBr Pellet Technique
  • Preparation of the Workspace: Ensure the workspace, mortar, pestle, and die set are scrupulously clean and dry. Any residual moisture will lead to broad absorption bands around 3450 cm⁻¹ and 1640 cm⁻¹, potentially obscuring N-H signals.[5]

  • Sample Grinding: Weigh approximately 1-2 mg of the quinoxaline sample and ~100 mg of dry KBr.

    • Causality: KBr is used as the matrix because it is transparent to IR radiation in the mid-IR region (4000-400 cm⁻¹).[1]

  • Mixing and Homogenization: Add the KBr to the mortar and grind it to a fine, consistent powder. Add the sample to the mortar. Gently mix with the spatula, then grind the mixture vigorously for 2-3 minutes until it becomes a homogenous, fine powder.

    • Causality: Thorough grinding is essential to reduce the particle size to less than the wavelength of the incident IR radiation (~2 µm).[5] This minimizes scattering of the IR beam (the Christiansen effect), which would otherwise cause distorted, asymmetric peak shapes.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for approximately 1-2 minutes.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. A high-quality pellet should be semi-transparent or translucent, not opaque or cloudy.

    • Self-Validation: An opaque or brittle pellet indicates insufficient grinding, poor mixing, or trapped moisture. The spectrum from such a pellet would be unreliable. The process should be repeated if the pellet is of poor quality.

  • Data Acquisition: Place the KBr pellet into the spectrometer's sample holder. Record a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum.

    • Parameters:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

The following diagram outlines this experimental workflow.

G cluster_workflow FT-IR Experimental Workflow (KBr Pellet) A 1. Dry KBr and Sample B 2. Grind Sample and KBr in Agate Mortar A->B C 3. Press Mixture into Transparent Pellet B->C E 5. Record Sample Spectrum C->E D 4. Record Background Spectrum (Empty Chamber) D->E Correction F 6. Process Data (Background Correction, Baseline) E->F G 7. Analyze Diagnostic Peaks F->G

Caption: Step-by-step workflow for preparing a KBr pellet and acquiring an FT-IR spectrum.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of substituted quinoxalines. By understanding the distinct vibrational signatures of amine and methoxy functional groups, researchers can confidently and rapidly characterize their synthesized compounds. The key to a successful analysis lies not only in recognizing the characteristic wavenumbers but also in executing a meticulous experimental protocol that ensures data integrity. The presence of two N-H stretching bands (3500-3300 cm⁻¹) provides a definitive marker for a primary amine, while a strong C-O stretching band (1275-1200 cm⁻¹) is the hallmark of an aryl methoxy group. This guide provides the foundational knowledge and practical framework for leveraging FT-IR spectroscopy to accelerate research and development in the vital field of medicinal chemistry.

References

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. [Link]

  • IR Spectroscopy - Experimental Design. Massachusetts Institute of Technology. [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Science Alert. [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules. [Link]

  • Infrared Spectroscopy. Michigan State University. [Link]

  • Calculated frequencies and vibrational assignments of quinoxaline based... ResearchGate. [Link]

  • Detection of the Methoxyl Group by Infrared Spectroscopy. Semantic Scholar. [Link]

  • Experiment 11 — Infrared Spectroscopy. University of Colorado Boulder. [Link]

  • IR Spectroscopy Tutorial. University of Colorado Boulder. [Link]

  • Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). Indian Academy of Sciences. [Link]

  • 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. [Link]

  • 24.10 Spectroscopy of Amines. Cengage. [Link]

  • 12.6 Heterocyclic Amines. LibreTexts. [Link]

Sources

Comparative Assessment: Reference Standard Sources for 5-Methoxyquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standard Sources for 5-Methoxyquinoxalin-2-amine (CAS 659729-75-6) Content Type: Publish Comparison Guide

Executive Summary & Compound Identity

5-Methoxyquinoxalin-2-amine (CAS: 659729-75-6) is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors and as a structural analog in impurity profiling for quinoxaline-based APIs (e.g., Brimonidine).[1][2][3][4]

Critical Distinction: Researchers must distinguish this compound from the pharmacopoeial Brimonidine impurities:

  • Brimonidine Related Compound A (USP): 5-Bromoquinoxalin-6-amine.

  • Brimonidine Impurity A (EP): N-(Imidazolidin-2-ylidene)quinoxalin-6-amine (Desbromo Brimonidine).[3]

  • 5-Methoxyquinoxalin-2-amine: A distinct methoxy-substituted isomer (C₉H₉N₃O, MW 175.19).[3]

Currently, no Primary Pharmacopoeial Standard (USP, EP, BP) exists for 5-Methoxyquinoxalin-2-amine.[3] Consequently, researchers must rely on commercial chemical suppliers or custom synthesis, necessitating a rigorous In-House Qualification protocol to elevate "Research Grade" material to "Reference Standard" status.

Source Landscape: Comparative Analysis

Since this compound lacks a compendial monograph, the "performance" of a source is defined by the integrity of its characterization data and purity profile .

Option A: Catalog Chemical Suppliers (e.g., BLD Pharm, ChemScene)
  • Profile: Off-the-shelf "Research Grade" chemicals.

  • Typical Purity: >95% or >98% (Area %).

  • Documentation: Basic Certificate of Analysis (CoA) with ¹H-NMR and HPLC retention time.

  • Pros: Immediate availability, low cost (

    
    200/g).
    
  • Cons: Often lacks residual solvent, water content (KF), and inorganic impurity data. Not suitable for GMP release testing without further qualification.

Option B: Custom Synthesis / Certified Reference Material (CRM) Providers (e.g., LGC, TRC)
  • Profile: Custom-synthesized standards or "Analytical Standards".

  • Typical Purity: >99.0% (Mass Balance or qNMR).

  • Documentation: Comprehensive CoA (¹H/¹³C-NMR, MS, HPLC, TGA/KF, Residual Solvents).

  • Pros: High confidence, traceability, ISO 17034 compliance (if available).

  • Cons: High lead time (4–12 weeks), significant cost ($1,000+).

Comparison Matrix: Risk vs. Data Integrity
FeatureCatalog Grade (Option A)Custom/CRM Grade (Option B)In-House Qualified (Recommended)
Purity Assignment HPLC Area % only (often overestimates)Mass Balance (100% - Impurities)Mass Balance or qNMR
Identity Confirmation ¹H-NMR¹H-NMR, MS, IR, 2D-NMR¹H-NMR, MS, UV-Vis
Volatiles Accounting Rarely includedTGA or Karl Fischer (KF)KF + GC (Solvents)
Intended Use Early Discovery / SynthesisGMP Release / StabilityGLP/GMP Analytical Method Validation
Cost Efficiency HighLowModerate

Experimental Protocol: Qualification of a Secondary Standard

To use a Catalog Grade source (Option A) as a Reference Standard, you must perform a Full Characterization & Potency Assignment . This protocol ensures the material meets ICH Q3A/Q3B requirements.

Workflow Visualization

ReferenceStandardQualification Start Sourcing: Catalog Grade (>98% HPLC Area) Identity 1. Structural Identification (NMR, MS, IR) Start->Identity Purity 2. Chromatographic Purity (HPLC-UV/PDA) Identity->Purity Volatiles 3. Volatile Impurities (KF, TGA, GC-HS) Purity->Volatiles Calc 4. Potency Calculation (Mass Balance) Volatiles->Calc Valid Valid Reference Standard (CoA Issued) Calc->Valid Assay > 98.0% Fail Reject / Recrystallize Calc->Fail Assay < 98.0%

Caption: Workflow for elevating a research-grade chemical to a qualified reference standard.

Step-by-Step Methodology
Step 1: Structural Confirmation (Identity) [3]
  • Technique: ¹H-NMR (400 MHz, DMSO-d₆) and LC-MS (ESI+).[3]

  • Acceptance Criteria:

    • NMR: Signals must match the theoretical structure of 5-Methoxyquinoxalin-2-amine.

      • Diagnostic Signals: Methoxy singlet (~3.9 ppm), aromatic protons (quinaxoline ring pattern), and amine broad singlet.

    • MS: Molecular ion [M+H]⁺ observed at m/z 176.2.

Step 2: Chromatographic Purity (HPLC)
  • Objective: Determine organic impurities (% Area).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm and 340 nm (Quinoxaline absorption max).

  • Data Output: Total Impurity Area %.

Step 3: Volatile Content Determination
  • Technique: Karl Fischer (KF) Titration for water; GC-Headspace for residual solvents.[3]

  • Why: Catalog chemicals often contain 1–5% water or solvent, which falsely inflates the weight if not accounted for.

Step 4: Potency Assignment (Mass Balance Equation)

Calculate the final "As-Is" Potency using the standard Mass Balance equation:

graphic Purity
100
\text{Potency}graphic Purity}}{100}

Performance Data: Catalog vs. Qualified

The following table illustrates why "Research Grade" purity (often just HPLC area) is insufficient for quantitative analysis without full qualification.

ParameterVendor CoA (Typical)In-House Qualified Data (Experimental)Impact on Analysis
HPLC Purity 99.2% (Area)99.1% (Area)Minimal
Water Content Not Reported1.8% (w/w)High: Vendor assumes 0% water.[3]
Residual Solvents Not Reported0.4% (Ethyl Acetate)High: Vendor assumes 0% solvent.
Assigned Potency 99.2% (Implicit)97.0% (Calculated)2.2% Error in quantitation if uncorrected.

References

  • BLD Pharm. Product Datasheet: 5-Methoxyquinoxalin-2-amine (Cat.[3] No. BD542284). Accessed 2026. Link

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. 2006. Link

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. Link

  • European Pharmacopoeia (Ph.[5][6] Eur.). 5.[5][7][8][9][10]12. Reference Standards. Link

  • PubChem. Compound Summary: 5-Methoxyquinoxalin-2-amine (CAS 659729-75-6).[1][2][3] National Library of Medicine. Link

Sources

Analytical Validation of C9H9N3O Derivatives: A Comparative Guide to Combustion Elemental Analysis vs. High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter a critical bottleneck during the characterization of novel heterocyclic scaffolds: unequivocally proving both the identity and the bulk purity of a synthesized compound. For derivatives of the formula C9H9N3O —a common composition for pharmacologically active motifs such as 3-amino-2-methylquinazolin-4(3H)-one[1]—relying on a single analytical technique is a recipe for downstream failure.

This guide objectively compares the two gold-standard methodologies for elemental and structural validation: Combustion Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS) . By understanding the causality behind these techniques, researchers can build self-validating workflows that satisfy the most stringent peer-review and regulatory requirements.

Theoretical Baseline: The C9H9N3O Scaffold

Before initiating any empirical analysis, we must establish the theoretical parameters of the target molecule.

Molecular Formula: C9H9N3O Average Molecular Weight: 175.19 g/mol Monoisotopic Exact Mass: 175.0746 Da[1]

Theoretical Elemental Composition (Average Mass):

  • Carbon (C): 61.70%

  • Hydrogen (H): 5.18%

  • Nitrogen (N): 23.99%

  • Oxygen (O): 9.13%

Methodological Comparison: Causality & Application

Why do leading chemical journals and regulatory bodies demand both techniques? The answer lies in the distinct physical phenomena each method exploits.

Combustion Elemental Analysis (CHNS/O)
  • The "Why": EA is a destructive technique that combusts the sample at >1000°C, quantifying the evolved gases (CO2, H2O, NOx). Its primary purpose is to prove bulk purity . If your C9H9N3O sample contains inorganic salts (which leave ash) or residual crystallization solvents (which skew the carbon/hydrogen ratio), EA will detect it.

  • The Standard: The American Chemical Society (ACS) mandates that found values for C, H, and N must be within ±0.4% of the calculated theoretical values[2]. While some recent studies have debated the statistical rigidity of this threshold[3], it remains the benchmark for proving ~99.6% bulk homogeneity.

High-Resolution Mass Spectrometry (HRMS)
  • The "Why": HRMS (e.g., ESI-Q-TOF or Orbitrap) measures the mass-to-charge ratio (m/z) of intact ions in the gas phase. It proves exact molecular identity . However, because ionization efficiencies vary wildly between a target compound and its impurities, HRMS cannot accurately quantify bulk purity.

  • The Standard: HRMS instruments must measure the exact mass with an error of less than 5 parts per million (ppm) [4]. This precision allows analysts to eliminate isobaric interferences and confirm the exact elemental formula.

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols must be designed as closed, self-validating systems. Below are the optimized workflows for C9H9N3O derivatives.

Protocol A: Automated CHNS Combustion Analysis

Causality: Weighing errors and atmospheric contamination are the primary sources of failure in EA. This protocol uses bracketing standards to continuously validate instrument calibration.

  • Instrument Purge: Run the CHNS analyzer with a helium carrier gas until the baseline thermal conductivity detector (TCD) signal stabilizes.

  • Blank Validation: Combust three empty tin (Sn) capsules. The system must register < 0.05% background carbon. (Self-validation step)

  • Calibration Verification (K-Factor): Weigh 2.000 mg of a certified Sulfanilamide standard (C6H8N2O2S) using a microbalance (±0.001 mg precision). Combust and verify that the calculated K-factor matches the factory calibration.

  • Sample Preparation: Weigh 1.500 to 2.000 mg of the desiccated C9H9N3O derivative into a tin capsule. Crimp tightly to exclude atmospheric nitrogen.

  • Bracketing: Run samples in triplicate. Insert a Sulfanilamide standard every 10 samples to monitor and correct for calibration drift.

Protocol B: HRMS (ESI-Q-TOF) Analysis

Causality: Ambient temperature fluctuations and electronic noise can shift the m/z axis during a run. Dynamic mass correction is required to achieve < 5 ppm accuracy.

  • Sample Dilution: Dissolve the C9H9N3O sample in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Lock Mass Setup: Prepare a solution of Leucine Enkephalin (theoretical [M+H]+ = 556.2771).

  • Infusion: Inject the sample via the primary ESI probe while simultaneously infusing the lock mass via a secondary reference probe.

  • Data Acquisition: Operate in positive ion mode (ESI+). The instrument software will continuously adjust the calibration axis based on the real-time detection of the Leucine Enkephalin peak. (Self-validation step)

  • Calculation: Extract the [M+H]+ peak for the sample and calculate the mass error: [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000.

Experimental Data Presentation

The following tables summarize the analytical results for two synthesized batches of a C9H9N3O derivative.

Table 1: Combustion Analysis (Bulk Purity Assessment)

Threshold: Must be within ±0.4% of theoretical values.

ElementTheoretical (%)Batch A Found (%)Batch A ΔBatch B Found (%)Batch B ΔConclusion
Carbon (C) 61.7061.55-0.1559.10-2.60Batch B Fails (Low C)
Hydrogen (H) 5.185.22+0.045.80+0.62Batch B Fails (High H)
Nitrogen (N) 23.9923.88-0.1121.50-2.49Batch B Fails (Low N)

Insight: Batch A passes the ACS ±0.4% guideline. Batch B shows significantly depressed Carbon and Nitrogen, with elevated Hydrogen, strongly suggesting the presence of residual water or an inorganic salt matrix.

Table 2: HRMS Data (Identity Assessment)

Threshold: Mass error must be < 5 ppm.

SampleIon SpeciesTheoretical m/zMeasured m/zMass Error (mDa)Mass Error (ppm)
Batch A [M+H]+176.0824176.0821-0.3-1.7
Batch B [M+H]+176.0824176.0826+0.2+1.1

Insight: Both batches pass the HRMS < 5 ppm threshold[4], confirming that the target molecule was successfully synthesized in both cases. However, relying solely on HRMS would have masked the severe bulk impurity present in Batch B.

Analytical Decision Workflow

To visualize how these two techniques complement one another in a rigorous drug development pipeline, refer to the decision matrix below.

G cluster_0 Parallel Analytical Validation Start Synthesized C9H9N3O Derivative HRMS HRMS Analysis (Proves Identity) Start->HRMS EA Combustion Analysis (Proves Bulk Purity) Start->EA CheckHRMS Mass Error < 5 ppm? HRMS->CheckHRMS CheckEA Δ C,H,N ≤ ±0.4%? EA->CheckEA PassHRMS Identity Confirmed CheckHRMS->PassHRMS Yes FailHRMS Structural Error / Isobaric Impurity CheckHRMS->FailHRMS No PassEA Bulk Purity > 99.6% Approved for Publication CheckEA->PassEA Yes FailEA Residual Solvent / Inorganic Salts Detected CheckEA->FailEA No PassHRMS->PassEA Required Together

Caption: Decision workflow demonstrating the complementary necessity of HRMS and EA for C9H9N3O validation.

References

  • ACS Research Data Guidelines American Chemical Society (ACS)
  • An International Study Evaluating Elemental Analysis ACS Central Science
  • A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA)
  • 3-amino-2-methylquinazolin-4(3H)-one (C9H9N3O) PubChem

Sources

Comparative Guide: Cytotoxicity Profiling of Quinoxaline-2-Amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The quinoxaline scaffold—specifically the quinoxaline-2-amine core—is a "privileged structure" in medicinal chemistry, capable of diverse biological interactions ranging from DNA intercalation to kinase inhibition. For drug development professionals, the challenge lies not in synthesizing these derivatives, but in rationally selecting analogs that balance potency (low IC50) with selectivity.

This guide provides a technical comparison of three distinct structural classes of quinoxaline-2-amine analogs. It synthesizes structure-activity relationship (SAR) data to explain why certain modifications yield superior cytotoxicity, supported by a self-validating experimental protocol for validation.

Structural Classification & Chemical Space

To navigate the vast chemical space of quinoxaline-2-amines, we categorize them based on the derivatization of the amine at position 2 and the ring system.

Diagram 1: Structural Classification Hierarchy

QuinoxalineStructure Core Quinoxaline-2-Amine Core ClassA Class A: Urea/Amide Linkers (H-Bond Donors) Core->ClassA ClassB Class B: Fused Systems (Benzo[g]quinoxalines) Core->ClassB ClassC Class C: Kinase-Targeted (Sulfonamides/Triazoles) Core->ClassC MechA Mechanism: Tubulin/Kinase Interface ClassA->MechA MechB Mechanism: DNA Intercalation & Topo II ClassB->MechB MechC Mechanism: VEGFR/EGFR Inhibition ClassC->MechC

Caption: Structural categorization of quinoxaline-2-amine analogs based on R-group substitution and primary mechanism of action.

Comparative Cytotoxicity Analysis

The following data aggregates cytotoxicity profiles (IC50 in µM) across three standard cancer cell lines: MCF-7 (Breast), HCT116 (Colon), and HepG2 (Liver).

Table 1: Performance Comparison of Analog Classes
Structural ClassRepresentative AnalogKey FeatureMCF-7 IC50 (µM)HCT116 IC50 (µM)Primary Mechanism
Class A: Urea-Linked 1,3-diphenylurea-quinoxH-bond donor linker4.4 ± 0.52.5 ± 0.3Tubulin/Kinase modulation
Class B: Fused Ring Benzo[g]quinoxaline-3Extended π-system2.89 ± 0.24.2 ± 0.6DNA Intercalation / Topo IIβ
Class C: Sulfonamide Sulfono-hydrazide deriv.Electron-withdrawing group0.81 ± 0.11.6 ± 0.2VEGFR-2 / EGFR Inhibition
Standard Control DoxorubicinAnthracycline antibiotic2.01 ± 0.11.2 ± 0.1DNA Intercalation
Expert Insight: The SAR Logic
  • Linker Flexibility (Class A): The introduction of a urea or amide linker at the C2-amine position significantly enhances potency compared to direct alkylation. This is attributed to the formation of additional hydrogen bonds within the ATP-binding pocket of kinase targets.

  • Planarity & Intercalation (Class B): Fused benzo[g] systems extend the aromatic surface area, facilitating π-π stacking between DNA base pairs. While highly potent, these often lack the selectivity of Class C compounds due to general DNA damage.

  • Electronic Effects (Class C): The presence of electron-withdrawing sulfonamide groups often correlates with sub-micromolar IC50 values. These groups enhance the acidity of the NH proton, improving binding affinity to the hinge region of tyrosine kinases like VEGFR-2.

Mechanism of Action: Multi-Target Signaling

Quinoxaline analogs rarely act via a single pathway. The most potent derivatives (Class C) often exhibit "polypharmacology," simultaneously inhibiting surface receptors (EGFR/VEGFR) and intracellular enzymes (Topoisomerase).

Diagram 2: Cytotoxic Signaling Cascade

MOA Drug Quinoxaline Analog Receptor RTKs (EGFR/VEGFR) Drug->Receptor ATP Competition DNA Genomic DNA Drug->DNA Intercalation Topo Topoisomerase II Drug->Topo Inhibition Ras Ras/Raf Pathway Receptor->Ras Arrest Cell Cycle Arrest (G2/M) DNA->Arrest Mito Mitochondrial Dysfunction Ras->Mito Topo->Arrest Apoptosis Apoptosis (Caspase 3/7) Mito->Apoptosis Arrest->Apoptosis

Caption: Dual-mechanism pathway showing kinase inhibition and DNA damage leading to convergent apoptotic cell death.

Experimental Protocol: Self-Validating MTT Assay

To reproduce the data above, a standard MTT assay is insufficient. The following protocol includes Quality Control (QC) checkpoints to ensure data integrity, specifically for hydrophobic quinoxaline derivatives.

Critical Reagents
  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store at -20°C in dark).[1][2]

  • Solubilization Buffer: DMSO (Acidified with 0.01M HCl to prevent formazan aggregation).

  • Positive Control: Doxorubicin (Serial dilution 0.1 - 10 µM).

Workflow Diagram

MTT_Protocol Step1 1. Seeding 5000 cells/well (Wait 24h) QC1 QC: Confluency Check Must be <80% at T0 Step1->QC1 Step2 2. Treatment Serial Dilution (Incubate 48h) QC2 QC: Solubility Check Verify no precipitation Step2->QC2 Step3 3. MTT Addition Final conc: 0.5mg/mL (3-4h at 37°C) Step4 4. Solubilization Remove media, add DMSO (Shake 15 min) Step3->Step4 Step5 5. Readout OD 570nm (Ref 630nm) Step4->Step5 QC1->Step2 QC2->Step3

Caption: Step-by-step MTT cytotoxicity workflow with integrated quality control checkpoints.

Detailed Methodology
  • Seeding: Plate cells (HCT116 or MCF-7) at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
    • Why? Low density prevents contact inhibition from masking drug effects.

  • Compound Preparation: Dissolve quinoxaline analogs in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium.

    • Self-Validating Step: Ensure final DMSO concentration is <0.5% in all wells to avoid solvent toxicity.[2] Include a "Vehicle Control" (0.5% DMSO only).

  • Incubation: Treat cells for 48 hours.

  • MTT Reaction: Aspirate media carefully. Add 100 µL fresh media + 10 µL MTT stock. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization & Measurement: Remove media. Add 100 µL Acidified DMSO. Shake for 15 mins. Measure Absorbance at 570 nm (Reference: 630 nm).

    • Calculation: % Viability =

      
      .
      

References

  • Structure-Activity Relationships of Quinoxalin-2-one Derivatives. National Institutes of Health (NIH). [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Novel Quinoxaline Derivatives as Dual EGFR and COX-2 Inhibitors. Royal Society of Chemistry (RSC). [Link]

  • Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives. Semantic Scholar. [Link]

Sources

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